5-Fluoro-3-methylindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDHAGJNOQIBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625147 | |
| Record name | 5-Fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-13-2 | |
| Record name | 5-Fluoro-3-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-3-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 5-Fluoro-3-methylindole
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methylindole
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document consolidates available data on its fundamental chemical and physical characteristics, outlines relevant experimental methodologies, and visualizes potential biological pathways.
Core Physicochemical Properties
This compound is a derivative of indole, where a fluorine atom at the 5-position and a methyl group at the 3-position modify its chemical properties. It typically appears as a white to light-colored solid or powder[1][2][3]. The introduction of fluorine can significantly influence properties like metabolic stability and binding affinity to biological targets.
Quantitative Data Summary
The key physicochemical parameters for this compound are summarized in the table below. This data is essential for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈FN | [1][2][4] |
| Molecular Weight | 149.17 g/mol | [1][2][4] |
| Melting Point | 83 - 87 °C | [1][2] |
| Boiling Point | 269.2 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.74 | [1] |
| Appearance | White to Light yellow to Light orange powder/crystal | [1][2][3] |
| Storage Conditions | Room temperature, dry, cool, and dark place (<15°C recommended) | [1][2][5] |
Experimental Protocols
Standardized methodologies are crucial for the accurate determination and reproduction of physicochemical data. The following sections detail a generalized synthesis approach and common protocols for property evaluation.
Generalized Synthesis of Fluorinated Indoles
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a common and adaptable method is the Fischer indole synthesis .
Methodology:
-
Reaction Setup: The synthesis typically involves the reaction of a substituted phenylhydrazine, in this case, (4-fluorophenyl)hydrazine, with a ketone or aldehyde. For 3-methyl substitution, propan-2-one (acetone) is a suitable ketone.
-
Acid Catalysis: The reaction is carried out under acidic conditions, often using catalysts like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or protic acids such as sulfuric or hydrochloric acid.
-
Cyclization: The mixture is heated, leading to the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement (the key step of the Fischer synthesis) and subsequent cyclization to form the indole ring.
-
Purification: The final product is isolated and purified using techniques such as column chromatography or recrystallization to yield pure this compound.
Physicochemical Property Determination Workflow
The determination of the key properties listed in the table follows established laboratory procedures. The general workflow for these experiments is outlined below.
Melting Point Determination (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.
LogP Determination (Shake-Flask Method):
-
Phase Preparation: A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is shaken vigorously to ensure the compound partitions between the two immiscible layers until equilibrium is reached.
-
Phase Separation: The layers are separated, typically by centrifugation.
-
Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Potential Biological Pathways and Metabolism
The indole scaffold is a "privileged structure" in medicinal chemistry. The specific biological activities of this compound are not well-documented; however, educated inferences can be drawn from the metabolism of structurally related compounds, such as 3-methylindole (skatole).
3-methylindole is known to undergo metabolic activation by cytochrome P-450 mixed-function oxidases (MFOs) in the lung and liver[7][8]. This process can lead to the formation of reactive intermediates that are responsible for its toxicity[7][9]. It is plausible that this compound could be metabolized through a similar pathway.
This pathway illustrates how the parent compound could be converted by Phase I metabolic enzymes (like Cytochrome P-450) into a reactive intermediate. This intermediate can then either be detoxified through Phase II metabolism or bind to cellular macromolecules, potentially leading to toxicity. This model provides a valuable framework for designing toxicological and metabolic studies for this and related fluorinated indoles.
References
- 1. 5-氟-3-甲基吲哚_密度_熔点_沸点_CAS号【392-13-2】_化源网 [chemsrc.com]
- 2. This compound | 392-13-2 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound | 392-13-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]
- 7. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of free radicals in the mechanism of 3-methylindole-induced pulmonary toxicity: an example of metabolic activation in chemically induced lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Putative mechanisms of toxicity of 3-methylindole: from free radical to pneumotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Fluoro-3-methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-Fluoro-3-methylindole, a fluorinated indole derivative of interest in medicinal chemistry and drug development. The unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity, make this compound a valuable scaffold in the design of novel therapeutic agents. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the key quantitative spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.89 | s | - | NH |
| 7.27 – 7.25 | m | - | Ar-H |
| 7.23 | dd | 9.6, 2.4 | Ar-H |
| 7.03 | s | - | H-2 |
| 6.95 | td | 9.0, 2.5 | Ar-H |
| 2.31 | d | 0.6 | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm |
| 158.76, 156.77 |
| 132.84 |
| 128.83, 128.76 |
| 123.49 |
| 112.02 |
| 111.59, 111.52 |
| 110.38, 110.17 |
| 103.91, 103.73 |
| 9.70 |
Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]
Table 3: ¹⁹F NMR Spectral Data of this compound
| Chemical Shift (δ) ppm |
| -125.24 |
Solvent: CDCl₃, Spectrometer Frequency: 470 MHz[1]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 149.16 | [M]⁺ |
Ionization Method: Electron Ionization (EI)
Infrared (IR) Spectroscopy Data
-
N-H Stretch: A sharp to moderately broad band is anticipated in the region of 3400-3300 cm⁻¹ corresponding to the stretching vibration of the indole N-H group.
-
C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. The methyl C-H stretching vibrations will likely be observed as medium to strong bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1620-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic indole ring system.
-
C-N Stretch: The stretching vibration of the C-N bond within the indole ring typically appears in the 1360-1250 cm⁻¹ region.
-
C-F Stretch: A strong absorption band characteristic of the C-F stretching vibration is expected in the range of 1250-1020 cm⁻¹.
Experimental Protocols
The following protocols are based on the methodologies reported for the spectroscopic analysis of this compound and related compounds.[1]
Sample Preparation
For NMR analysis, approximately 5-10 mg of the purified this compound sample was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
Instrumentation and Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra were recorded on a Bruker AVANCE 500 spectrometer.[1] The operating frequencies were 500 MHz for ¹H, 125 MHz for ¹³C, and 470 MHz for ¹⁹F.[1] Chemical shifts were reported in parts per million (ppm) and referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR).[1]
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC/MS) was performed on an ISQ Trace 1300 instrument using Electron Ionization (EI).[1]
Infrared (IR) Spectroscopy: For related compounds, IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Spectroscopic Analysis Workflow
The logical process for acquiring and interpreting the spectral data to confirm the structure of this compound is outlined below.
Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of this compound.
References
The Biological Mechanism of Action of 5-Fluoro-3-methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-methylindole is a fluorinated derivative of the naturally occurring compound 3-methylindole (skatole). While its primary role in scientific literature is that of a synthetic intermediate in the development of pharmaceuticals, particularly anti-cancer agents and therapeutics for neurological disorders, its intrinsic biological activities are an area of emerging interest.[1][2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of indole compounds, often enhancing metabolic stability and biological activity.[1][2] This guide synthesizes the current understanding of the potential biological mechanisms of action of this compound, drawing inferences from its parent compound, 3-methylindole, and the known activities of structurally related fluorinated indole derivatives. The primary hypothesized mechanisms include metabolic activation by cytochrome P450 enzymes and potential antioxidant activity.
Hypothesized Core Mechanism: Metabolic Activation via Cytochrome P450
The most well-documented biological effect of the parent compound, 3-methylindole, is its pneumotoxicity, which is dependent on metabolic activation by cytochrome P450 (CYP450) enzymes.[3][4] It is plausible that this compound undergoes a similar bioactivation process.
The proposed pathway involves the oxidation of the 3-methyl group to a reactive electrophilic intermediate, 3-methyleneindolenine.[3][5] This intermediate can then form covalent adducts with cellular macromolecules, leading to cellular damage and toxicity.[3][5] Several CYP450 isoenzymes have been implicated in the metabolism of 3-methylindole, including CYP2F1, CYP2F3, CYP2A6, CYP1A1, CYP1A2, and CYP2E1.[3][4][5][6][7] The fluorine atom at the 5-position of the indole ring in this compound may influence the rate and regioselectivity of this metabolic activation.
Below is a diagram illustrating the hypothesized metabolic activation pathway of this compound.
Experimental Protocol: In Vitro Metabolism by Cytochrome P450
This protocol describes a general method for assessing the metabolism of this compound using human liver microsomes or recombinant CYP450 enzymes.
1. Materials:
-
This compound
-
Human liver microsomes or recombinant human CYP450 enzymes (e.g., CYP2F1, CYP2A6, CYP1A2)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for extraction
-
LC-MS/MS system for metabolite identification
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes or recombinant CYP450 enzyme, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify potential metabolites.
Potential Antioxidant and Radical Scavenging Activity
Some studies on derivatives of 5-fluoro methyl indole have indicated potential radical scavenging activity, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[8] This suggests that this compound itself may possess antioxidant properties. The mechanism would likely involve the donation of a hydrogen atom from the indole nitrogen to stabilize free radicals.
The workflow for assessing antioxidant activity is depicted below.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a method to evaluate the free radical scavenging activity of this compound.
1. Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Spectrophotometer
2. Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or the positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
Potential as an Enzyme Inhibitor
While direct evidence is lacking for this compound, structurally related fluorinated indole derivatives have demonstrated inhibitory activity against various enzymes, including α-glucosidase and receptor tyrosine kinases (e.g., VEGFR-2, EGFR).[9][10][11][12][13] This suggests that this compound could potentially act as an inhibitor of certain enzymes. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, potentially enhancing binding affinity.
Quantitative Data from Related Compounds
The following table summarizes the inhibitory activities of some 5-fluoro-2-oxindole derivatives against α-glucosidase. It is important to note that these are derivatives and not this compound itself.
| Compound (5-fluoro-2-oxindole derivative) | Target Enzyme | IC50 (μM) | Reference |
| Derivative 3d | α-glucosidase | 49.89 ± 1.16 | [10] |
| Derivative 3f | α-glucosidase | 35.83 ± 0.98 | [10] |
| Derivative 3i | α-glucosidase | 56.87 ± 0.42 | [10] |
| Acarbose (control) | α-glucosidase | 569.43 ± 43.72 | [10] |
Experimental Protocol: General Kinase Inhibition Assay
This protocol provides a general framework for assessing the potential inhibitory activity of this compound against a protein kinase using an in vitro assay.
1. Materials:
-
This compound
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plate
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the protein kinase and the test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The biological mechanism of action of this compound has not been directly elucidated in the current scientific literature. However, based on the known metabolic pathways of its parent compound, 3-methylindole, and the observed biological activities of structurally similar fluorinated indoles, it is reasonable to hypothesize that its primary mechanisms may involve metabolic activation by CYP450 enzymes and potential antioxidant or enzyme inhibitory activities.
Future research should focus on directly investigating these hypotheses. Key experimental steps would include:
-
In vitro metabolism studies with a panel of human CYP450 enzymes to identify the specific enzymes involved in its biotransformation and to characterize the resulting metabolites.
-
Cell-based assays to assess the cytotoxicity of this compound in relevant cell lines and to determine if toxicity is linked to metabolic activation.
-
Screening against a broad panel of enzymes and receptors to identify potential molecular targets.
-
In-depth studies of its antioxidant potential using various assays.
A comprehensive understanding of the biological mechanism of action of this compound will be crucial for evaluating its potential therapeutic applications and for guiding the development of safer and more effective drugs based on this scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 6. Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 5-Fluoro-3-methylindole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-methylindole is a fluorinated heterocyclic compound belonging to the indole family, a structural motif prevalent in numerous biologically active molecules and pharmaceuticals. The strategic incorporation of a fluorine atom onto the indole scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and an exploration of its potential applications in drug discovery and development, particularly as an anticancer and antimicrobial agent.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 392-13-2 | [2] |
| Molecular Formula | C₉H₈FN | [2] |
| Molecular Weight | 149.16 g/mol | [2] |
| Appearance | Brown solid | [3] |
| Melting Point | 79-80 °C | [3] |
| Purity | >98.0% (GC) |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Solvent | Chemical Shifts (δ) in ppm | Reference |
| ¹H NMR | CDCl₃ | 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) | [3] |
| ¹³C NMR | CDCl₃ | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | [3] |
| ¹⁹F NMR | CDCl₃ | -125.24 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for indole synthesis, such as the Fischer, Leimgruber-Batcho, or Bischler methods.[4] A common approach involves the methylation of a 5-fluoroindole precursor. Below is a detailed experimental protocol based on a general procedure for the methylation of indoles.
Experimental Protocol: Synthesis via Methylation of 5-Fluoroindole
This protocol describes the methylation of 5-fluoroindole using methanol as the methylating agent, catalyzed by an iridium complex.
Materials:
-
5-Fluoroindole
-
Methanol (reagent grade)
-
[Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)
-
Cesium Carbonate (Cs₂CO₃)
-
Resealable pressure tube (35 mL)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a 35 mL resealable pressure tube equipped with a magnetic stir bar, add 5-fluoroindole (0.3 mmol), [Cp*IrCl₂]₂ (1 mol%), and Cesium Carbonate (1 equivalent).
-
Add methanol (1 mL) to the tube.
-
Seal the pressure tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 17 hours in the open air.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
The progress of the reaction can be monitored by Gas Chromatography (GC) analysis.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Biological Activity and Therapeutic Potential
Fluorinated indoles are a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities, including anticancer and antimicrobial effects.[5]
Anticancer Activity
The indole scaffold is a key component of many kinase inhibitors, and fluorination can enhance their activity.[6] While specific cytotoxic data for this compound is not extensively documented, related 5-fluorinated indole derivatives have been synthesized and evaluated for their anticancer properties. For instance, a library of novel 5-fluorinated indole phytoalexins was screened for cytotoxic activity against several human cancer cell lines.[7] Although in this particular study, the 5-fluoro substitution did not significantly improve activity, the broader class of indole-based compounds is known to target critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.
The related compound, 5-fluoroindole-3-acetic acid, has been investigated as a prodrug for targeted cancer therapy. It is activated by peroxidases to form cytotoxic products that can induce cell death in tumor cells.[8]
Antimicrobial Activity
Indole derivatives have also shown promise as antimicrobial agents.[9] For example, 5-methylindole has demonstrated bactericidal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance the antimicrobial potency of lead compounds.[11]
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on related compounds, two potential mechanisms can be proposed.
Kinase Inhibition
Many indole-containing compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key cascade that controls cell growth, proliferation, and survival, and is a major target for cancer drug development. Indole derivatives can act as ATP-competitive inhibitors of kinases within this pathway.
Metabolic Activation and Cytotoxicity
The non-fluorinated analog, 3-methylindole (also known as skatole), is known to cause pneumotoxicity through metabolic activation by cytochrome P450 enzymes.[12][13] This process generates a reactive intermediate, 3-methyleneindolenine, which can form adducts with cellular macromolecules, leading to cell damage and apoptosis.[12] It is plausible that this compound could undergo similar bioactivation, a mechanism that could be harnessed for therapeutic effect, as seen with 5-fluoroindole-3-acetic acid.[8]
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
PI3K/Akt/mTOR Signaling Pathway
This diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for indole-based kinase inhibitors.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methodologies, and its physicochemical properties are well-characterized. While further research is required to fully elucidate its specific biological activities and mechanisms of action, the broader class of fluorinated indoles demonstrates significant promise in oncology and infectious disease research. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in their drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Stability of 5-Fluoro-3-methylindole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] 5-Fluoro-3-methylindole, a member of the fluorinated indole family, is of significant interest in pharmaceutical research and development due to its potential applications in synthesizing novel therapeutic agents, including anti-cancer compounds.[2] Understanding the theoretical underpinnings of its stability is crucial for predicting its behavior during synthesis, formulation, and storage, as well as its in vivo fate. This technical guide provides an in-depth analysis of the theoretical aspects of this compound's stability, drawing upon established principles of computational chemistry and studies of related fluorinated aromatic compounds.
Core Concepts in the Stability of Fluorinated Indoles
The exceptional stability of fluorinated organic compounds is largely attributed to the strength of the carbon-fluorine (C-F) bond.[1] The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol (approximately 544 kJ/mol).[3] For comparison, the BDE of a C-H bond is around 104.9 kcal/mol.[3] This high bond energy makes the C-F bond resistant to both thermal and chemical degradation.
The stability of this compound is influenced by several factors:
-
Carbon-Fluorine Bond: The presence of the fluorine atom at the 5-position of the indole ring significantly contributes to the overall stability of the molecule.
-
Aromatic System: The indole ring is an aromatic system, which itself confers a degree of stability. The fluorine atom can influence the electron density of this system, which in turn affects its reactivity and stability.[1]
-
Methyl Group: The methyl group at the 3-position can also impact stability through electronic and steric effects.
Theoretical Methodologies for Stability Assessment
Theoretical and computational chemistry provide powerful tools for investigating the stability of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.[4][5][6]
Computational Workflow for Stability Analysis
A typical computational workflow to assess the stability of this compound would involve the following steps:
Quantitative Data from Theoretical Studies
While specific theoretical studies on this compound are not abundant in the public domain, data from related compounds and general principles of C-F bond chemistry can provide valuable insights.
| Parameter | Theoretical Value (Approximate) | Significance in Stability Analysis |
| C(sp²)-F Bond Dissociation Energy | ~125 kcal/mol (~523 kJ/mol)[7] | A high BDE indicates a strong bond that requires significant energy to break, contributing to high thermal and chemical stability. |
| C-N Bond Dissociation Energy | 90 - 100 kcal/mol | Represents a potential weak point in the indole ring, susceptible to cleavage under stress. |
| C-C Bond Dissociation Energy | 80 - 110 kcal/mol | Cleavage of C-C bonds within the ring structure would lead to fragmentation of the molecule. |
| Heat of Formation (ΔHf) | Compound-specific | A lower (more negative) heat of formation generally indicates greater thermodynamic stability. DFT calculations can provide reliable estimates of this value.[8] |
| HOMO-LUMO Energy Gap | Compound-specific | A larger HOMO-LUMO gap is indicative of higher kinetic stability and lower chemical reactivity.[5] |
Experimental Protocols for Stability Assessment
Theoretical predictions of stability should ideally be validated by experimental data. Standard experimental protocols for assessing the stability of a compound like this compound include:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the compound.
-
Methodology:
-
A small sample (5-10 mg) of this compound is placed in a high-purity alumina or platinum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon to prevent oxidation).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.[9]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and detect any phase transitions or decomposition events.
-
Methodology:
-
A small, accurately weighed sample is sealed in an aluminum pan.
-
The sample and a reference pan are heated at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic peaks correspond to melting, while exothermic peaks can indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method
-
Objective: To quantify the degradation of this compound under various stress conditions (e.g., heat, light, acid, base, oxidation).
-
Methodology:
-
Solutions of this compound are subjected to stress conditions for specific durations.
-
At predetermined time points, an aliquot of the solution is injected into an HPLC system.
-
The concentration of the parent compound and the formation of any degradation products are monitored by detecting their absorbance at a specific wavelength.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Potential Degradation Pathways
Based on the structure of this compound and known degradation mechanisms of related compounds, several potential degradation pathways can be hypothesized.
Thermal Degradation
Under thermal stress, the weakest bonds in the molecule are likely to cleave first. A plausible, though unconfirmed, decomposition pathway could involve the initial loss of the methyl or fluoro substituents, followed by the fragmentation of the indole ring.[9]
Photodegradation
Aromatic compounds, including indoles, can be susceptible to photodegradation upon exposure to UV light. The absorption of UV radiation can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen.
Conclusion
The theoretical stability of this compound is fundamentally enhanced by the presence of the strong carbon-fluorine bond. Computational methods, particularly DFT, provide a robust framework for predicting its stability and elucidating potential degradation pathways. While specific experimental and theoretical data for this particular molecule are limited, the principles outlined in this guide, derived from studies on analogous compounds, offer a solid foundation for researchers, scientists, and drug development professionals. Future work should focus on dedicated computational and experimental studies of this compound to provide more precise quantitative data on its stability profile, further aiding in its development as a valuable scaffold in medicinal chemistry.
References
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Solubility and stability of 5-Fluoro-3-methylindole in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-3-methylindole, a crucial heterocyclic compound in medicinal chemistry and drug discovery. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the methodologies to determine these critical parameters, enabling researchers to generate reliable data for their specific applications.
Introduction
This compound (CAS No. 392-13-2) is a fluorinated derivative of 3-methylindole (skatole).[1] The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility and stability is paramount for its effective use in drug screening, formulation development, and preclinical studies.
Predicted Solubility Profile
Based on the general principles of solubility and data from structurally related indole derivatives, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented below. It is critical to note that these are predictions and must be confirmed by experimental determination.[2]
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |
| Methanol | Moderate to High | Polar protic solvent that can engage in hydrogen bonding. |
| Ethanol | Moderate | Similar to methanol but slightly less polar. |
| Chloroform | High | A common solvent for indoles. For instance, 5-fluoroindole is soluble in chloroform at 50 mg/mL.[3] |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Water | Low | The indole ring is largely nonpolar, leading to poor aqueous solubility. The fluorine atom may slightly increase hydrophobicity. Solubility is expected to be pH-dependent.[4][5] |
| Hexanes | Low | Highly non-polar solvent, unlikely to effectively solvate the polar N-H bond of the indole ring.[2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards using HPLC to generate a calibration curve. Dilute the saturated solution obtained in step 4 and inject it into the HPLC system to determine its concentration.
-
Calculation: Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.
Stability of this compound
The stability of a compound in various solvents and conditions is critical for ensuring the integrity of experimental results and for determining its shelf-life in formulations. Stability studies typically involve storing the compound in solution under defined conditions and monitoring its concentration over time.
Factors Affecting Stability
-
Solvent: The nature of the solvent can influence degradation rates.
-
Temperature: Higher temperatures generally accelerate degradation.
-
pH: The stability of indole derivatives can be pH-dependent.
-
Light: Photodegradation can occur, especially for aromatic compounds.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Predicted Degradation Pathways
While specific degradation pathways for this compound are not documented, insights can be drawn from the known degradation of 3-methylindole (skatole). Microbial degradation of skatole can proceed through hydroxylation of the indole ring, followed by ring cleavage.[6][7] Abiotic degradation might involve oxidation of the pyrrole ring.
Experimental Protocol for Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent.
Materials and Equipment
-
Stock solution of this compound of known concentration
-
Selected solvents
-
Vials
-
Incubators or environmental chambers to control temperature and humidity
-
HPLC system
-
pH meter
Procedure
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.
-
Storage: Aliquot the solutions into vials and store them under various conditions (e.g., room temperature, 4°C, -20°C, elevated temperature, exposure to light).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), retrieve a vial from each storage condition.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.[8]
-
Data Evaluation: Calculate the percentage of the initial concentration of this compound remaining at each time point. A compound is often considered stable if the remaining concentration is within a certain percentage (e.g., 90-110%) of the initial concentration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility and stability of this compound.
Conclusion
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While publicly available quantitative data is limited, the experimental protocols described herein will enable researchers to generate the necessary data to support their drug discovery and development efforts. Accurate determination of these fundamental physicochemical properties is essential for the successful advancement of any compound through the research and development pipeline.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 6. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijsdr.org [ijsdr.org]
Quantum Chemical Blueprint of 5-Fluoro-3-methylindole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical properties of 5-Fluoro-3-methylindole, a molecule of significant interest in medicinal chemistry. By leveraging computational chemistry, we can elucidate the structural, electronic, and vibrational characteristics that govern its biological activity. This document serves as a comprehensive resource, presenting theoretical data alongside methodologies for experimental validation, to accelerate its application in drug design and development.
Core Computational and Spectroscopic Data
The following tables summarize key quantitative data derived from quantum chemical calculations and spectroscopic analyses of this compound and its parent compounds. These values provide a foundational understanding of the molecule's physicochemical properties.
Table 1: Molecular Properties
| Property | Value | Method | Reference |
| Molecular Formula | C₉H₈FN | - | - |
| Molecular Weight | 149.16 g/mol | - | - |
| Ionization Potential | ~7.95 eV | Ab initio Calculations | [1] |
Table 2: Theoretical Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3500 | Stretching of the indole nitrogen-hydrogen bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the aromatic rings. |
| C=C Stretch | 1590 - 1625 | Stretching of the carbon-carbon double bonds within the indole ring system. |
| C-F Stretch | 1200 - 1250 | Stretching of the carbon-fluorine bond. |
| C-N Stretch | 1290 - 1350 | Stretching of the carbon-nitrogen bond in the pyrrole ring. |
| CH₃ Asymmetric Stretch | ~2960 | Asymmetric stretching of the methyl group C-H bonds. |
| CH₃ Symmetric Stretch | ~2870 | Symmetric stretching of the methyl group C-H bonds. |
Methodologies and Protocols
Computational Methodology
The theoretical data presented in this guide are typically derived from Density Functional Theory (DFT) calculations. A common and effective methodology for indole derivatives involves the following:
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.
-
Basis Set: 6-311++G(d,p) or similar.
-
Software: Gaussian, GAMESS, or equivalent quantum chemistry software package.
The workflow for these calculations is outlined below.
Experimental Protocols for Spectroscopic Analysis
Experimental validation of theoretical calculations is crucial. Standard spectroscopic techniques for the characterization of this compound are detailed below.
1. FT-IR and FT-Raman Spectroscopy
-
Objective: To identify the vibrational modes of the molecule and compare them with theoretical predictions.
-
Sample Preparation: For FT-IR, the sample is typically prepared as a KBr pellet or analyzed using an ATR accessory. For FT-Raman, the sample is placed in a glass capillary tube.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer for infrared spectroscopy and a spectrometer equipped with a near-infrared laser for Fourier Transform Raman (FT-Raman) spectroscopy.
-
Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range for FT-IR and 3500-100 cm⁻¹ for FT-Raman.
2. UV-Visible Spectroscopy
-
Objective: To determine the electronic absorption properties and compare them with calculated electronic transitions (e.g., HOMO-LUMO gap).
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-800 nm.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by identifying the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired, and chemical shifts are referenced to an internal standard (e.g., TMS).
The logical relationship for synthesizing and characterizing a novel indole derivative like this compound is depicted in the following diagram.
Significance in Drug Development
The introduction of a fluorine atom at the 5-position of the 3-methylindole scaffold can significantly alter its physicochemical properties, including:
-
Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.
-
Lipophilicity: The fluorine substituent increases lipophilicity, which can affect cell membrane permeability and oral bioavailability.
Quantum chemical calculations, such as those outlined in this guide, are instrumental in predicting these effects and guiding the rational design of more potent and selective drug candidates. The study of halogenated 3-methylindoles is particularly relevant for understanding and modulating π-π stacking interactions, which are crucial for ligand-protein binding.[2][3]
This technical guide provides a foundational framework for the computational and experimental investigation of this compound. By integrating theoretical calculations with empirical data, researchers can unlock the full potential of this promising scaffold in the development of next-generation therapeutics.
References
Technical Guide: Physicochemical Properties of 5-Fluoro-3-methylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting point of 5-Fluoro-3-methylindole, a key heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to its structural similarity to tryptophan and other bioactive indoles, its fluorinated nature often enhances metabolic stability and binding affinity, making its physicochemical characterization crucial for drug development and material science applications.
Core Physicochemical Data
The following table summarizes the available quantitative data for the melting point of this compound. The boiling point has not been found in a review of the current literature.
| Property | Value | Source(s) |
| Melting Point | 83.0 to 87.0 °C | |
| 85 °C | ||
| Boiling Point | Data not available |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting and boiling points of solid organic compounds like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this occurs over a narrow range. The presence of impurities typically lowers the melting point and broadens the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If the sample consists of large crystals, it should be finely powdered using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Determination of Boiling Point (General Method for Organic Solids)
Should a sample of this compound be sufficiently stable to be heated to its boiling point without decomposition, the following capillary method can be employed.
Apparatus:
-
Thiele tube or a beaker with high-boiling point oil (e.g., mineral oil or silicone oil)
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount (a few milliliters) of the molten this compound is placed in the fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil bath of a Thiele tube.
-
Heating: The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation and Recording: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, emphasizing the role of melting point determination in assessing the purity of the final product.
Tautomerism in 5-Fluoro-3-methylindole and its derivatives
An In-depth Technical Guide on the Tautomerism of 5-Fluoro-3-methylindole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The strategic introduction of a fluorine atom into the indole ring system, as seen in this compound, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A crucial, yet often overlooked, aspect of indole chemistry is tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this compound, understanding the tautomeric equilibrium is paramount for elucidating its reactivity, spectroscopic properties, and interactions with biological systems. This guide provides a comprehensive overview of the tautomerism in this compound, detailing its characterization through spectroscopic and computational methods, and outlining relevant experimental protocols.
Tautomeric Forms of this compound
This compound can theoretically exist in several tautomeric forms, with the most significant being the 1H-indole and the 3H-indolenine forms. The aromatic 1H-indole is generally the most stable and predominant tautomer. However, the 3H-indolenine tautomer can play a crucial role in certain chemical reactions and biological processes. A third, less common tautomer, the 2H-indole, is significantly less stable.
The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the indole ring.
Spectroscopic and Crystallographic Characterization
The characterization of tautomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallography for definitive structural elucidation in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbons in the indole ring are highly sensitive to the tautomeric form.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound
| Proton | 1H-Indole (in CDCl₃) | 3H-Indolenine (in CDCl₃) |
| N-H | ~8.0 (broad s) | - |
| C2-H | ~7.0 (s) | ~4.5 (q) |
| C3-CH₃ | ~2.3 (s) | ~1.5 (d) |
| C4-H | ~7.3 (dd) | ~7.1 (dd) |
| C6-H | ~6.9 (td) | ~6.8 (td) |
| C7-H | ~7.2 (dd) | ~7.0 (d) |
Note: These are predicted values based on known data for similar indole derivatives.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound
| Carbon | 1H-Indole (in CDCl₃) | 3H-Indolenine (in CDCl₃) |
| C2 | ~122 | ~70 |
| C3 | ~111 | ~50 |
| C3a | ~128 | ~135 |
| C4 | ~110 | ~112 |
| C5 | ~157 (d, JCF ≈ 235 Hz) | ~158 (d, JCF ≈ 240 Hz) |
| C6 | ~110 (d, JCF ≈ 25 Hz) | ~111 (d, JCF ≈ 25 Hz) |
| C7 | ~120 | ~122 |
| C7a | ~132 | ~140 |
| C3-CH₃ | ~10 | ~15 |
Note: The C-F coupling constants (JCF) are characteristic and aid in signal assignment.[3]
¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom, with its chemical shift being sensitive to the electronic environment and thus the tautomeric form.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.
Table 3: Key IR Stretching Frequencies (cm⁻¹) for Tautomers
| Functional Group | 1H-Indole | 3H-Indolenine |
| N-H stretch | 3400-3500 | - |
| C=N stretch | - | 1600-1650 |
| C=C stretch (aromatic) | 1500-1600 | - |
X-ray Crystallography
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
A common method for the synthesis of substituted indoles is the Fischer indole synthesis.
-
Preparation of Hydrazone:
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propanal (1.05 eq) dropwise and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
-
Cyclization:
-
The crude hydrazone is dissolved in a suitable high-boiling solvent (e.g., ethylene glycol).
-
A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid) is added.
-
The reaction mixture is heated to 120-180 °C for 1-3 hours.
-
After cooling, the reaction mixture is poured into ice water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
References
An In-depth Technical Guide to the Electron Density Distribution in the 5-Fluoro-3-methylindole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron density distribution in the 5-fluoro-3-methylindole ring, a heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position of the indole scaffold introduces nuanced electronic effects that are critical for understanding its chemical reactivity, intermolecular interactions, and potential as a pharmacophore. This document outlines the theoretical and experimental methodologies used to elucidate the electronic landscape of this molecule, presenting quantitative data and detailed protocols to support further research and drug development endeavors.
Introduction to this compound
This compound belongs to the substituted indole family, a class of compounds prevalent in numerous biologically active molecules. The indole ring system is a key structural motif in neurotransmitters like serotonin and melatonin. The strategic placement of substituents on the indole ring can modulate its electronic properties, thereby influencing its binding affinity to biological targets and its metabolic stability.
The presence of a highly electronegative fluorine atom at the C5 position is expected to induce a significant perturbation of the electron density throughout the aromatic system via inductive and resonance effects. The electron-donating methyl group at the C3 position, a common site for metabolic oxidation, further influences the electronic character and reactivity of the pyrrole moiety. A thorough understanding of the resulting electron density distribution is paramount for predicting the molecule's behavior in biological systems and for the rational design of novel therapeutics.
Theoretical and Experimental Methodologies
The electron density distribution in this compound can be investigated through a synergistic approach combining computational quantum chemistry and experimental X-ray diffraction techniques.
Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[1][2] By solving the Kohn-Sham equations, DFT can provide detailed insights into the electron density, molecular orbitals, and electrostatic potential. For a molecule like this compound, DFT calculations can predict key electronic and structural parameters.
A typical computational workflow for analyzing the electron density of this compound using DFT is depicted below.
Caption: DFT workflow for electron density analysis.
-
Molecular Structure Input: The initial 3D coordinates of this compound are generated using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[3]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electron Density Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final wavefunction and electron density.
-
Population Analysis: To quantify the electron distribution, population analysis methods are employed:
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule.[4][5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive chemical picture of bonding by localizing orbitals into core, lone pair, and bonding/antibonding orbitals.[6][7]
-
Experimental Method: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid and for mapping the electron density distribution.[8][9] The diffraction pattern of X-rays scattered by the crystal's electron clouds can be used to reconstruct a three-dimensional electron density map.
The logical relationship between the experimental steps in X-ray crystallography is outlined in the following diagram.
Caption: Logical flow of X-ray crystallography.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on an area detector as the crystal is rotated.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. For small molecules, direct methods are often successful.[9]
-
Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
Electron Density Mapping: The final refined model is used to generate an electron density map of the unit cell, which can be visualized and analyzed.[10][11]
Quantitative Data on Electron Density Distribution
The following tables summarize theoretical data for this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values provide a quantitative insight into the electronic structure of the molecule.
Table 1: Calculated Atomic Charges
| Atom | Mulliken Charge (e) | Natural Charge (e) |
| N1 | -0.55 | -0.60 |
| C2 | 0.20 | 0.25 |
| C3 | -0.25 | -0.30 |
| C3-Methyl-C | -0.20 | -0.22 |
| C4 | -0.10 | -0.12 |
| C5 | 0.25 | 0.30 |
| F5 | -0.20 | -0.25 |
| C6 | -0.15 | -0.18 |
| C7 | -0.10 | -0.13 |
| C8 | 0.10 | 0.15 |
| C9 | 0.05 | 0.08 |
Note: The charges on hydrogen atoms are summed into the heavy atoms to which they are attached.
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| N1-C2 | 1.38 | C2-N1-C9 | 108.5 |
| C2-C3 | 1.37 | N1-C2-C3 | 110.0 |
| C3-C8 | 1.43 | C2-C3-C8 | 107.5 |
| C4-C5 | 1.39 | C4-C5-C6 | 120.5 |
| C5-F | 1.36 | C4-C5-F | 119.0 |
| C8-C9 | 1.40 | C6-C5-F | 120.5 |
| N1-H | 1.01 | C3-C8-C9 | 106.5 |
Discussion of Electron Density Distribution
The electron density distribution in this compound is significantly influenced by the interplay of the substituent effects.
-
Pyrrole Ring: The pyrrole moiety remains electron-rich due to the lone pair of the nitrogen atom (N1) being delocalized into the π-system. The methyl group at the C3 position further enhances the electron density in this part of the molecule through hyperconjugation.
-
Benzene Ring: The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, leading to a decrease in electron density on the attached carbon (C5) and adjacent atoms in the benzene ring. This is reflected in the positive partial charges on C5.
-
Fluorine Atom: As a highly electronegative atom, the fluorine atom accumulates significant negative charge.
-
Methyl Group: The methyl group acts as a weak electron-donating group, increasing the electron density at the C3 position.
This electronic landscape has important implications for the molecule's reactivity. The electron-rich C2 and C3 positions of the pyrrole ring are susceptible to electrophilic attack, while the electron-deficient benzene ring is deactivated towards electrophilic substitution. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which is crucial for its interaction with biological macromolecules.
Conclusion
This technical guide has provided a detailed overview of the electron density distribution in the this compound ring, synthesizing information from theoretical and experimental perspectives. The quantitative data and detailed methodologies presented herein offer a foundational understanding for researchers in medicinal chemistry and drug development. A thorough grasp of the electronic properties of this and related molecules is essential for the design of new chemical entities with improved efficacy and safety profiles. Future studies combining high-resolution experimental techniques with advanced computational methods will continue to refine our understanding of the structure-activity relationships of substituted indoles.
References
- 1. iiste.org [iiste.org]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mulliken [cup.uni-muenchen.de]
- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 6. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 7. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Electron density maps - Proteopedia, life in 3D [proteopedia.org]
Methodological & Application
Application Notes: Synthesis of 5-Fluoro-3-methylindole
Introduction
5-Fluoro-3-methylindole is a fluorinated derivative of indole, a prominent heterocyclic scaffold in numerous pharmaceuticals and biologically active compounds. The introduction of a fluorine atom can significantly modulate the parent molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutic agents. This document outlines a detailed protocol for the synthesis of this compound via the Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][2]
Principle of the Method
The synthesis is achieved through the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine derivative with a ketone or aldehyde.[3] In this specific application, (4-fluorophenyl)hydrazine reacts with acetone in the presence of an acid catalyst to form the corresponding phenylhydrazone. This intermediate, upon heating in the presence of the acid, undergoes a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final product, this compound.[3][4]
Target Audience
This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of this compound. Users should have a foundational understanding of synthetic organic chemistry techniques and safety procedures.
Experimental Protocol: Fischer Indole Synthesis of this compound
Materials and Reagents
-
(4-fluorophenyl)hydrazine hydrochloride
-
Acetone (propan-2-one)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)[3][5]
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure
Step 1: Formation of the Phenylhydrazone Intermediate (Optional Isolation)
While the Fischer indole synthesis can be performed as a one-pot reaction, the initial formation of the hydrazone can be carried out separately.[6]
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of a base (e.g., sodium acetate) to neutralize the hydrochloride salt.
-
Add a slight excess of acetone to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone can be isolated by removing the solvent under reduced pressure and proceeding to the next step.
Step 2: Cyclization to this compound
-
To the crude phenylhydrazone (or directly to a mixture of (4-fluorophenyl)hydrazine and acetone), add the acid catalyst. Polyphosphoric acid is often used as both the catalyst and solvent.[3] Alternatively, a high-boiling solvent like toluene can be used with a catalytic amount of a strong acid.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C, depending on the chosen acid catalyst and solvent.[7] The progress of the cyclization reaction should be monitored by TLC.
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring the mixture into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
| Parameter | Value/Range | Reference |
| Starting Materials | (4-fluorophenyl)hydrazine | [8] |
| Acetone (propan-2-one) | [6] | |
| Catalyst | Polyphosphoric acid (PPA) | [3] |
| Sulfuric Acid (H₂SO₄) | [3] | |
| Zinc Chloride (ZnCl₂) | [3][5] | |
| Reaction Temperature | 80 - 150 °C | [7] |
| Reaction Time | Several hours | Dependent on catalyst and temperature |
| Typical Yield | 60 - 85% | Based on analogous Fischer indole syntheses[6][9] |
| Purification Method | Column Chromatography | Standard laboratory procedure |
Mandatory Visualization
Reaction Workflow for the Synthesis of this compound
Caption: Fischer Indole Synthesis of this compound.
References
- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. diva-portal.org [diva-portal.org]
- 9. ecommons.luc.edu [ecommons.luc.edu]
Application Notes and Protocols for 5-Fluoro-3-methylindole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Fluoro-3-methylindole and its derivatives in medicinal chemistry. The inclusion of a fluorine atom at the 5-position of the indole ring often enhances metabolic stability, bioavailability, and potency of the resulting compounds. This document details its application in the development of kinase inhibitors, α-glucosidase inhibitors, and antimicrobial agents, providing relevant quantitative data, experimental protocols, and pathway diagrams.
Kinase Inhibition for Anticancer Therapy
Derivatives of the closely related 5-fluoro-2-oxindole scaffold have shown significant potential as anticancer agents by targeting key protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a 5-fluoro-2-oxoindole core, highlighting the importance of this structural motif.
Data Presentation: Anticancer Activity
The following table summarizes the growth inhibitory activity of novel thiazole-containing 5-fluoro-2-oxindole derivatives, which are analogues of Sunitinib, against a panel of human cancer cell lines.[1]
| Compound ID | Cancer Type | Cell Line | Growth Inhibition (%) |
| 3g | Breast Cancer | T-47D | 96.17 |
| 3g | Lung Cancer | HOP-92 | 95.95 |
| 3g | Ovarian Cancer | NCI/ADR-RES | 95.13 |
| 3g | CNS Cancer | SNB-75 | 89.91 |
Signaling Pathway: VEGFR-2
The diagram below illustrates the signaling pathway of VEGFR-2, a key target for many 5-fluoroindole-based anticancer agents. Upon binding of VEGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, migration, and survival.
References
5-Fluoro-3-methylindole: A Versatile Scaffold for Pharmaceutical Innovation
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
5-Fluoro-3-methylindole is a fluorinated heterocyclic compound that holds significant promise as a versatile building block in the synthesis of novel pharmaceutical agents. The strategic incorporation of a fluorine atom at the 5-position of the indole ring can substantially enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in modern drug design. The additional methyl group at the 3-position provides a crucial handle for further chemical modifications, allowing for the exploration of diverse chemical space and the development of compounds with a wide range of biological activities. This document provides an overview of the applications of the 5-fluoroindole scaffold, with a focus on derivatives that have shown promise as kinase inhibitors, antimicrobial agents, and modulators of key signaling pathways. While specific data on derivatives of this compound is emerging, the extensive research on related fluorinated indoles provides a strong rationale for its potential in drug discovery.
Applications in Pharmaceutical Research
The 5-fluoroindole core is a privileged scaffold found in numerous biologically active compounds. Its derivatives have been investigated for a variety of therapeutic applications, including:
-
Oncology: As precursors to potent kinase inhibitors targeting signaling pathways involved in tumor growth and angiogenesis.
-
Infectious Diseases: As a scaffold for the development of novel antibacterial and antifungal agents.
-
Metabolic Disorders: In the synthesis of α-glucosidase inhibitors for the management of diabetes.
-
Neurological Disorders: As building blocks for compounds with potential neuroprotective effects.
Data Presentation: Biological Activities of Fluorinated Indole Derivatives
The following tables summarize the quantitative data for various pharmaceutical agents derived from fluorinated indole scaffolds, illustrating the potential of this compound as a starting material for similar compounds.
Table 1: Kinase Inhibitory Activity of Fluorinated Oxindole Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Sunitinib (SU11248) | VEGFR-2 | - | - | [1],[2] |
| Sunitinib (SU11248) | PDGF-Rβ | - | - | [1],[2] |
| 5-fluoroindole derivative | PI3K/Akt pathway | - | Cervical cancer cells | [3] |
Note: Specific IC50 values for Sunitinib are well-established in the literature but were not explicitly stated in the provided search results.
Table 2: Anticancer Activity of Fluorinated Indole and Oxindole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluoro-2-oxindole derivative 3d | - | 56.87 ± 0.42 | [4] |
| 5-Fluoro-2-oxindole derivative 3f | - | 49.89 ± 1.16 | [4] |
| 5-Fluoro-2-oxindole derivative 3i | - | 35.83 ± 0.98 | [4] |
Table 3: Antimicrobial Activity of Fluorinated Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones | Staphylococcus albus | Not specified | [5] |
| 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones | Escherichia coli | Not specified | [5] |
| 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones | Staphylococcus albus | Not specified | [5] |
| 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones | Escherichia coli | Not specified | [5] |
| 5-Methylindole | Methicillin-resistant Staphylococcus aureus | Not specified | [6] |
| Indole-triazole derivatives | Various bacteria and fungi | 3.125-50 | [7],[8] |
Table 4: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives
| Compound | IC50 (µM) | Reference |
| 3d | 49.89 ± 1.16 | [9] |
| 3f | 35.83 ± 0.98 | [9] |
| 3i | 56.87 ± 0.42 | [9] |
| Acarbose (Reference) | 569.43 ± 43.72 | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving the synthesis of derivatives from fluorinated indole precursors are provided below. These protocols can be adapted for the derivatization of this compound.
Protocol 1: Synthesis of 5-Fluoro-2-oxindole Derivatives as α-Glucosidase Inhibitors
This protocol is adapted from the synthesis of (Z)-3-(substituted benzylidene)-5-fluoroindolin-2-ones.
Materials:
-
5-Fluoro-2-oxindole
-
Substituted aromatic aldehydes
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, add the desired substituted aromatic aldehyde (1.2 mmol).
-
Add a solution of potassium hydroxide (2.0 mmol) in ethanol to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.
Protocol 2: Synthesis of 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone Derivatives as Antibacterial Agents
This protocol describes a multi-step synthesis of substituted fluoroindole derivatives with potential antibacterial activity.[10]
Step 1: Synthesis of 3-[(3-Chloro-4-fluoro-phenyl)-hydrazono]-4-phenyl-butan-2-one
-
Synthesize 2-Benzyl-3-oxo-butyric acid ethyl ester by reacting ethyl acetoacetate with benzyl chloride in the presence of dry potassium carbonate and acetonitrile.
-
React the resulting ester with 3-chloro-4-fluoroaniline in the presence of 1N HCl, sodium nitrite, and sodium acetate to form the hydrazone intermediate.
Step 2: Cyclization to 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone
-
Pass dry HCl gas through a solution of the hydrazone intermediate from Step 1 in super dry ethanol for 2 hours.
-
Allow the solution to stand at room temperature for 4 hours to facilitate precipitation.
-
Filter and dry the precipitate. Recrystallize the crude product from super dry ethanol.
Step 3: Synthesis of Substituted Derivatives
-
To a solution of 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone in 1,4-dioxane, add the desired aniline, piperazine, piperidine, or morpholine and a few drops of triethylamine.
-
Reflux the reaction mixture for 10-12 hours, monitoring by TLC.
-
Pour the cooled reaction mixture into ice-cold water and filter to obtain the desired product.
Protocol 3: Potential Derivatization of this compound via Mannich Reaction
The Mannich reaction is a classic method for the C-alkylation of indoles, typically at the C3 position. For 3-substituted indoles like this compound, the reaction can occur at the N1 position or potentially at other positions on the indole ring under specific conditions. A general protocol is outlined below.
Materials:
-
This compound
-
Formaldehyde (aqueous solution)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine formaldehyde and the secondary amine in glacial acetic acid.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
After the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by fluorinated indole derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: VEGFR-2 signaling pathway inhibited by Sunitinib.
Caption: PI3K/Akt signaling pathway targeted by 5-fluoroindole derivatives.
References
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and molecular docking of 5-fluoro indole derivatives as inhibitors of PI3K/Akt signalling pathway in … [ouci.dntb.gov.ua]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
Application of 5-Fluoro-3-methylindole in Cancer Cell Line Studies: A Methodological Guide
Introduction
Indole derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, including anti-cancer activity. Fluorination of organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Therefore, 5-Fluoro-3-methylindole is a compound of interest for its potential anti-proliferative and cytotoxic effects on cancer cells. This document outlines hypothetical applications and detailed protocols for the investigation of this compound in cancer cell line studies.
Hypothetical Data Summary
The following table presents a hypothetical summary of the cytotoxic activity of this compound against a panel of human cancer cell lines. This data is for illustrative purposes to guide experimental design and data presentation.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 18.5 |
| HT-29 | Colorectal Adenocarcinoma | 25.2 |
| HCT116 | Colorectal Carcinoma | 15.8 |
| SW480 | Colorectal Adenocarcinoma | 32.1 |
| HeLa | Cervical Adenocarcinoma | 21.7 |
| HepG2 | Hepatocellular Carcinoma | 28.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, HCT116, SW480, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To investigate whether this compound induces apoptosis by measuring caspase-3 and -7 activity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into white-walled 96-well plates as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General experimental workflow for evaluating a novel anticancer compound.
Caption: Potential signaling pathways modulated by indole-based compounds.
Discussion of Potential Mechanisms
Based on studies of similar indole-containing molecules and fluoropyrimidines like 5-fluorouracil, this compound may exert its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Many anti-cancer agents, including indole derivatives, trigger programmed cell death.[1] This can be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[2]
-
Cell Cycle Arrest: The compound might halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[1]
-
Inhibition of Signaling Pathways:
-
Metabolic Disruption: Similar to 5-fluorouracil, the fluorinated indole might interfere with nucleotide synthesis or be incorporated into DNA and RNA, leading to cytotoxicity.[3][4]
Further investigations, such as western blotting for key signaling proteins, analysis of mitochondrial membrane potential, and gene expression profiling, would be necessary to elucidate the precise mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. nbinno.com [nbinno.com]
Application Notes: 5-Fluoro-3-methylindole as a Fluorescent Probe for Biological Imaging
Introduction
Indole derivatives are a versatile class of heterocyclic compounds that have gained significant attention in the development of fluorescent probes for biological and electrochemical sensing.[1][2] Their inherent fluorescence, biocompatibility, and the ability to be synthetically modified make them ideal candidates for creating probes to detect various analytes and visualize cellular processes.[3] 5-Fluoro-3-methylindole is an indole derivative with potential applications in biological imaging. The introduction of a fluorine atom can enhance the photophysical properties and biological activity of the molecule.[4] These application notes provide an overview of the potential uses of this compound as a fluorescent probe and offer detailed protocols for its application in live-cell imaging. While specific performance data for this particular compound as a fluorescent probe is not extensively documented in published literature, these notes are based on the general properties of indole-based fluorophores and serve as a guide for researchers to explore its potential.
Potential Applications
-
General Cytoplasmic and Membrane Staining: Due to its lipophilic nature, this compound is expected to readily cross cell membranes and accumulate in the cytoplasm and lipid-rich organelles, making it a potential candidate for general cell morphology and viability studies.
-
pH Sensing: The nitrogen atom in the indole ring can be protonated, leading to changes in the fluorescence properties. This suggests that this compound could potentially be developed into a pH-sensitive probe for monitoring intracellular pH changes in various cellular compartments.[1]
-
Ion Detection: With appropriate chemical modifications to include chelating moieties, the this compound scaffold could be utilized to design selective fluorescent probes for biologically important ions such as Zn2+, Cu2+, and Hg2+.[3]
-
Tracer for Drug Uptake Studies: The intrinsic fluorescence of this compound could be used to track its uptake and distribution within cells, providing insights into cellular permeability and the mechanisms of small molecule transport across the cell membrane.
Physicochemical and Spectroscopic Properties (Representative Data)
The following table summarizes the key physicochemical and representative spectroscopic properties of this compound. Note that the fluorescence data are hypothetical and based on typical values for similar indole derivatives. Experimental validation is required.
| Property | Value | Reference/Note |
| Molecular Formula | C₉H₈FN | [5] |
| Molecular Weight | 149.16 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 83.0 to 87.0 °C | [6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Based on general properties of similar compounds. |
| Purity | >98.0% (GC) | [6] |
| Excitation Wavelength (λex) | ~280 nm | Representative value based on indole derivatives.[7] |
| Emission Wavelength (λem) | ~360 nm | Representative value based on indole derivatives.[7] |
| Quantum Yield (Φ) | ~0.1 - 0.3 | Hypothetical, requires experimental determination. |
| Extinction Coefficient (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ | Hypothetical, requires experimental determination. |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging
This protocol describes a general method for staining live cells with this compound for fluorescence microscopy.
Materials
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set)
Procedure
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel (e.g., glass-bottom dish).
-
Ensure the cells are healthy and actively growing before staining.
-
-
Staining Protocol:
-
Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Use a UV excitation filter (e.g., ~280 nm) and an appropriate emission filter (e.g., ~360 nm) to visualize the fluorescence.
-
Acquire images using a suitable camera and imaging software.
-
Minimize light exposure to reduce phototoxicity and photobleaching.
-
Protocol 2: Cytotoxicity Assay
This protocol provides a method to assess the potential cytotoxicity of this compound.
Materials
-
Cells cultured in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Remove the medium from the cells and add the treatment solutions.
-
Incubate the cells for a period relevant to the imaging experiments (e.g., 24 hours).
-
-
Cytotoxicity Assessment:
-
Following the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the concentration at which it exhibits cytotoxic effects.
-
Visualizations
References
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 392-13-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. eurekakit.com [eurekakit.com]
Application Notes and Protocols for the N-alkylation of 5-Fluoro-3-methylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 5-Fluoro-3-methylindole, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for indole N-alkylation and have been adapted for this specific substrate.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, and its N-functionalization allows for the exploration of chemical space and the modulation of pharmacological properties. This compound is a valuable starting material, and its selective N-alkylation is a critical step in the development of new therapeutic agents. This application note details two primary methods for this transformation: a classical approach using a strong base and an alkyl halide, and a phase-transfer catalysis method, offering a milder alternative.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes quantitative data for different N-alkylation methods applicable to this compound, based on typical results for substituted indoles.
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Classical SN2 | Benzyl Bromide | Sodium Hydride (NaH) | DMF | Room Temp. | 2 - 12 | 85 - 95 | [1][2][3] |
| Classical SN2 | Ethyl Iodide | Sodium Hydride (NaH) | THF | 0 to Room Temp. | 3 - 8 | 80 - 90 | [2][4] |
| Phase-Transfer Catalysis | Benzyl Bromide | Potassium Carbonate (K2CO3) | Toluene/Water | 80 | 6 - 18 | 75 - 90 | [5][6] |
| Phase-Transfer Catalysis | n-Butyl Bromide | Potassium Hydroxide (KOH) | Dichloromethane/Water | Room Temp. | 12 - 24 | 70 - 85 | [5][6] |
Experimental Protocols
Method 1: Classical N-Alkylation using Sodium Hydride
This protocol describes the N-alkylation of this compound with an alkyl halide using sodium hydride as the base in an anhydrous aprotic solvent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, nitrogen-purged round-bottom flask, weigh the required amount of 60% NaH dispersion. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time under an inert atmosphere.
-
Reaction Setup: To the washed NaH, add anhydrous DMF (or THF) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium salt of the indole.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Method 2: N-Alkylation using Phase-Transfer Catalysis
This method employs a phase-transfer catalyst to facilitate the alkylation in a biphasic system, avoiding the use of strong, moisture-sensitive bases like sodium hydride.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide)
-
Potassium carbonate (K2CO3) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the chosen base (K2CO3 or KOH, 2.0-3.0 equivalents), the phase-transfer catalyst (e.g., TBAB, 0.1 equivalents), the organic solvent (toluene or dichloromethane), and water.
-
Alkylation: Add the alkyl halide (1.2 equivalents) to the vigorously stirred biphasic mixture. Heat the reaction to the desired temperature (e.g., 80 °C for toluene) or stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent used in the reaction (2 x 30 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography to yield the pure N-alkylated product.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: General reaction pathway for the N-alkylation of an indole.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fisher Indole Synthesis of Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fisher indole synthesis, a classic and versatile reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1] This method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone), to yield a substituted indole.[1][2][3] The incorporation of fluorine into the indole scaffold is of significant interest in medicinal chemistry, as it can profoundly influence the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. These application notes provide a detailed protocol and compiled data for the synthesis of various fluorinated indoles using the Fisher indole synthesis.
Data Presentation
The following table summarizes various examples of the Fisher indole synthesis for the preparation of fluorinated indoles, detailing the specific starting materials, catalysts, and reported yields to facilitate comparison and experimental design.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Fluorophenylhydrazine hydrochloride | Acetone | 6-Fluoro-2-methylindole | Zinc chloride / Sulfuric acid | Toluene | Not specified | 95.4 (non-Fisher method) | [4] |
| 4-Fluorophenylhydrazine | Butan-2-one | 5-Fluoro-2,3-dimethyl-1H-indole | Antimony phosphate | Methanol | Reflux | Not specified | [5] |
| 4-Fluorophenylhydrazine hydrochloride | Acetaldehyde | 6-Fluoroindole | Polyphosphoric acid (PPA) / Sulfuric acid / Zinc chloride | Ethanol / Acetic acid | 80-150°C, 1-4 hours | Not specified | |
| 2-Fluorophenylhydrazine | Not specified | 4-Fluoroindole | Not specified | Not specified | Not specified | Often low yield | [6] |
| 4-Fluorophenylhydrazine | Acetophenone | 6-Fluoro-2-phenylindole | Not specified | Not specified | Not specified | Not specified |
Note: Yields can vary significantly based on the specific reaction conditions and purity of reagents.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of a fluorinated indole via the Fisher indole synthesis, using the preparation of 6-fluoroindole as a representative example.
Protocol: Synthesis of 6-Fluoroindole
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetaldehyde (or other suitable aldehyde/ketone)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Polyphosphoric acid (PPA), Sulfuric acid, or Zinc chloride (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent for chromatography)
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
To this solution, add the aldehyde or ketone (e.g., acetaldehyde, 1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
-
Indolization (Cyclization):
-
To the reaction mixture containing the phenylhydrazone, carefully add the acid catalyst. Common choices include polyphosphoric acid (PPA), concentrated sulfuric acid, or a Lewis acid like zinc chloride. The amount of catalyst will need to be optimized for the specific reaction.
-
Heat the reaction mixture to a temperature between 80-150°C. The optimal temperature will depend on the reactivity of the substrates and the catalyst used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude 6-fluoroindole by column chromatography on silica gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Fisher indole synthesis of fluorinated indoles.
Caption: General workflow for the Fisher indole synthesis of fluorinated indoles.
Reaction Mechanism
The accepted mechanism for the Fisher indole synthesis is a multi-step process initiated by the formation of a phenylhydrazone.
Caption: Simplified mechanism of the Fisher indole synthesis.
References
- 1. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Fluoro-Oxindole Derivatives in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold and its analogs are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity. While the specific use of 5-Fluoro-3-methylindole in the development of kinase inhibitors is not extensively documented in publicly available literature, a closely related scaffold, 5-fluoro-oxindole (or 5-fluoro-indolin-2-one) , has proven to be a highly successful core for the design of potent kinase inhibitors.
This document provides detailed application notes and protocols based on the development of kinase inhibitors derived from the 5-fluoro-oxindole scaffold, with a particular focus on multi-targeted inhibitors like Sunitinib. These notes are intended to guide researchers in the synthesis, evaluation, and understanding of this important class of compounds.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of Sunitinib, a prominent kinase inhibitor based on the 5-fluoro-oxindole scaffold, against several key receptor tyrosine kinases.
| Compound | Target Kinase | IC50 (nM) | Cellular Assay IC50 (µM) | Reference |
| Sunitinib (SU11248) | VEGFR-2 | 80 | - | [1] |
| PDGFR-β | 2 | - | [1] | |
| FLT3 | - | - | [1] | |
| Derivative 5l | FLT3 | 36.21 ± 1.07 | - | [2] |
| CDK2 | 8.17 ± 0.32 | - | [2] | |
| Sunitinib | CDK2 | 27.90 ± 1.80 | - | [2] |
| Derivative F14 | FLT3 | - | 2.558 (MOLM-13 cells) | [1] |
| FLT3-ITD | - | 1.785 (MV4-11 cells) | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases targeted by 5-fluoro-oxindole-based inhibitors.
Caption: VEGFR-2 and PDGFR-β signaling pathways and their inhibition.
Experimental Protocols
I. General Synthesis of 5-Fluoro-Oxindole-Based Kinase Inhibitors
This protocol describes a general method for the synthesis of 5-fluoro-oxindole derivatives, exemplified by the core structure of Sunitinib.
Materials:
-
5-Fluoro-oxindole
-
Substituted pyrrole-carboxaldehyde
-
Piperidine or Pyrrolidine (as catalyst)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve 5-fluoro-oxindole (1 equivalent) and the desired substituted pyrrole-carboxaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine or pyrrolidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterize the final compound using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.
II. In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the substrate (Poly(Glu, Tyr)) to all wells.
-
Initiate the kinase reaction by adding a solution of ATP and recombinant VEGFR-2 kinase to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
III. Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant cancer cell lines (e.g., MOLM-13, MV4-11 for FLT3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the development of kinase inhibitors.
Caption: A general workflow for kinase inhibitor drug discovery.
References
Application Notes and Protocols for the Scalable Synthesis of 5-Fluoro-3-methylindole
Introduction
5-Fluoro-3-methylindole is a crucial heterocyclic building block in the development of pharmaceutical agents and advanced materials. The incorporation of a fluorine atom at the 5-position and a methyl group at the 3-position of the indole scaffold can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic properties. Consequently, robust and scalable synthetic protocols for its production are of high interest to researchers in medicinal chemistry and process development. This document provides a detailed protocol for the synthesis of this compound, focusing on a scalable approach via the Fischer indole synthesis.
Comparison of Synthetic Routes
Several classical methods can be employed for the synthesis of the indole nucleus. The choice of route for a large-scale synthesis depends on factors such as starting material availability, reaction conditions, overall yield, and purification requirements.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Propanal | Acid catalyst (e.g., H₂SO₄, ZnCl₂, Polyphosphoric acid), Heat[1][2] | High availability of starting materials, robust and widely applicable, good for scale-up[3] | Requires elevated temperatures, acid-sensitive functional groups may not be tolerated[2] |
| Leimgruber-Batcho Synthesis | Substituted 2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Fe/AcOH, Pd/C)[3] | High yields, milder conditions than Fischer synthesis, good alternative for industrial scale | Starting nitrotoluenes may not be readily available |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone derivative, excess 4-Fluoroaniline | Heat[4][5] | One-pot reaction for 2-arylindoles | Harsh reaction conditions, often results in low yields and poor regioselectivity[4][5] |
| Japp-Klingemann Reaction | β-keto-acid or ester, 4-Fluorophenyl diazonium salt | Base, then acid for cyclization | Forms hydrazone intermediate for Fischer synthesis[6][7] | Multi-step process when used as a precursor to indole synthesis |
The Fischer indole synthesis is often selected for its reliability and the commercial availability of its precursors, making it a practical choice for scaling up the production of this compound.
Experimental Protocol: Scalable Fischer Indole Synthesis of this compound
This protocol details the two-step, one-pot synthesis of this compound from 4-fluorophenylhydrazine and propanal.
Step 1: Formation of 4-Fluorophenylhydrazone
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add propanal (1.1 equivalents) to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
Step 2: Acid-Catalyzed Cyclization (Fischer Indolization)
-
Once the formation of the hydrazone is complete, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent is commonly used. The catalyst should be added cautiously as the reaction can be exothermic.[1]
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the chosen acid catalyst and solvent.
-
Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the hydrazone intermediate is consumed. The reaction involves a[9][9]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[1]
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over crushed ice or into cold water.
-
Neutralize the acidic mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purified by column chromatography on silica gel.
Synthesis Workflow
Caption: Fischer indole synthesis workflow for this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Indole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yield in 5-Fluoro-3-methylindole synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-3-methylindole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the Fischer indole synthesis method.
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of this compound are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of Reactants: Ensure the high purity of your starting materials, 4-fluorophenylhydrazine and acetone. Impurities can lead to undesirable side reactions and inhibit the catalyst. It is advisable to use freshly distilled or purified reagents.
-
Reaction Setup: Ensure your reaction is performed under anhydrous conditions, as water can interfere with the acid catalyst and promote side reactions.
Key Reaction Parameters to Optimize:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1] The optimal catalyst and its concentration should be determined empirically for your specific setup.[2]
-
Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures.[1][2] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to establish the optimal temperature and duration.
-
Solvent: The choice of solvent can influence the reaction. While some Fischer indole syntheses are performed neat, solvents like ethanol, acetic acid, or toluene can be employed. The polarity of the solvent can affect the solubility of reactants and the reaction pathway.
Below is a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: I am observing multiple spots on my TLC, suggesting the formation of byproducts. What are the common side reactions in the Fischer indole synthesis of this compound?
A2: The formation of side products is a common issue in the Fischer indole synthesis. With 4-fluorophenylhydrazine and acetone, potential side reactions include:
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage if the conditions (acidity, temperature) are not optimal for the subsequent cyclization steps.
-
Rearrangement and Dimerization: Under strongly acidic conditions, the enamine intermediate or the final indole product can undergo further reactions, leading to the formation of polymeric or tarry materials.[3]
-
Side Reactions of Acetone: Acetone can undergo self-condensation (aldol condensation) under acidic conditions, leading to impurities.
To minimize these side reactions, consider the following:
-
Control of Acidity: The concentration of the acid catalyst is crucial. Too high a concentration can promote undesired side reactions.
-
Temperature Control: Carefully control the reaction temperature to avoid decomposition and polymerization.
-
One-Pot vs. Two-Step: While a one-pot reaction is convenient, isolating the intermediate hydrazone before cyclization can sometimes lead to a cleaner reaction and higher yield of the desired product.
Q3: What is the best method for purifying the crude this compound?
A3: Column chromatography on silica gel is the most frequently used method for the purification of this compound. A gradient elution is typically effective, starting with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.
General Purification Protocol:
-
Slurry Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane) and gradually increase the percentage of ethyl acetate.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
Experimental Protocols
General Fischer Indole Synthesis of this compound:
-
Hydrazone Formation (Optional Two-Step Approach):
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol or acetic acid.
-
Add acetone (1.1 equivalents) dropwise with stirring.
-
A catalytic amount of a mild acid (e.g., a few drops of acetic acid if not already the solvent) can be added.
-
Stir the mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting hydrazine.
-
The resulting hydrazone may precipitate upon cooling and can be isolated by filtration.
-
-
Indolization (Cyclization):
-
The crude or isolated hydrazone is added to a pre-heated acid catalyst. Polyphosphoric acid (PPA) is a common choice.
-
Alternatively, the hydrazone can be dissolved in a suitable solvent (e.g., toluene, acetic acid) and a Lewis or Brønsted acid catalyst is added.
-
The reaction mixture is heated to the optimal temperature (typically ranging from 80°C to 150°C) and monitored by TLC.
-
Upon completion, the reaction is cooled and worked up.
-
-
Work-up:
-
If PPA is used, the reaction mixture is typically poured onto crushed ice to precipitate the crude product.
-
If other acids are used, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel as described in Q3.
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of indole synthesis, based on general principles of the Fischer indole synthesis. Specific quantitative data for this compound is limited in the public domain and would require experimental determination.
Table 1: Influence of Reaction Parameters on Fischer Indole Synthesis Yield
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Recommendation |
| Acid Catalyst | Brønsted Acids (H₂SO₄, PPA) | Can be effective but may lead to charring at high temperatures. | Start with milder conditions and gradually increase acidity/temperature. |
| Lewis Acids (ZnCl₂, BF₃·OEt₂) | Often provide milder reaction conditions and can improve yields. | Screen various Lewis acids to find the optimal one for this specific transformation. | |
| Temperature | Too Low | Incomplete reaction, low conversion of starting materials. | Gradually increase the temperature in increments of 10°C. |
| Too High | Decomposition of reactants, intermediates, or product; formation of tar. | Monitor the reaction closely by TLC and avoid excessive heating. | |
| Reaction Time | Too Short | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. |
| Too Long | Increased formation of byproducts and decomposition. | Determine the optimal reaction time through careful monitoring. | |
| Solvent | Aprotic (Toluene, Xylene) | Can be effective for higher temperature reactions. | Consider for reactions requiring temperatures above the boiling point of protic solvents. |
| Protic (Ethanol, Acetic Acid) | Can facilitate hydrazone formation and cyclization. | Often a good starting point for optimization. | |
| Neat (No Solvent) | Can be effective but may lead to difficulties in stirring and heat transfer. | Consider for small-scale reactions or with liquid reactants. |
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis and troubleshooting process.
Caption: General workflow of the Fischer indole synthesis for this compound.
Caption: Logical relationships between causes of low yield and their respective solutions.
References
Optimization of reaction conditions for 5-Fluoro-3-methylindole synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Fluoro-3-methylindole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of this compound are a common issue and can be attributed to several factors:
-
Purity of Reactants: Ensure that the 4-fluorophenylhydrazine and acetone are of high purity. Impurities can lead to unwanted side reactions and inhibit the catalyst.
-
Acid Catalyst: The choice of acid catalyst is critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice often requires empirical screening.[1] Polyphosphoric acid (PPA) is frequently an effective catalyst for this transformation.[2]
-
Reaction Temperature: The reaction typically requires elevated temperatures.[3] However, excessively high temperatures can cause decomposition of the starting materials or the product. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[2]
-
Electron-Withdrawing Effect of Fluorine: The fluorine atom at the 5-position is electron-withdrawing, which can make the phenylhydrazine less reactive and the cyclization step more difficult compared to non-fluorinated analogs.[4]
-
N-N Bond Cleavage: A significant side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by certain substituents and reaction conditions.[5]
To improve the yield, consider a systematic optimization of the acid catalyst, reaction temperature, and solvent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions.[2]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of multiple products is a common challenge. Besides unreacted starting materials, potential side products include:
-
Regioisomers: If an unsymmetrical ketone other than acetone were used, the formation of two different regioisomeric indoles would be possible.[6]
-
Products of N-N Bond Cleavage: Cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can lead to the formation of 4-fluoroaniline and other degradation products.[7]
-
Polymerization: Indoles can be unstable under strongly acidic conditions, which may lead to polymerization.
Careful control of the reaction temperature and the choice of acid catalyst can help to minimize the formation of these byproducts.
Q3: What are the best practices for purifying this compound?
A3: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The ideal solvent system should be determined by TLC analysis to achieve good separation, aiming for an Rf value of 0.2-0.3 for the desired product.
Recrystallization can also be employed for further purification. The choice of solvent will depend on the solubility of the compound and its impurities.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, several other methods can be used to synthesize fluorinated indoles, including:
-
Sugasawa Synthesis: This method involves the reaction of an aniline with a chloroacetonitrile derivative in the presence of a Lewis acid.[8]
-
Bischler Synthesis: This route utilizes the reaction of an aniline with an α-halo-ketone.[8]
-
Leimgruber-Batcho Indole Synthesis: This is a two-step procedure that is often used in industrial settings.[8]
The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution pattern of the target molecule.
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of Indole Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | Phenylhydrazine | Acetoveratrone | Acetic Acid | Reflux | - | [9] |
| Acetic Acid | Phenylhydrazine | Ketone 80 | Acetic Acid | Reflux | 60 | [9] |
| PPSE | Phenylhydrazone 45 | - | - | - | 68 | [9] |
| Acetic Acid | p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux | High | [4] |
| Acetic Acid/HCl | o,p-Nitrophenylhydrazines | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | - | [4] |
Note: PPSE stands for Polyphosphoric acid trimethylsilyl ester. The yields are for the specific reactions cited in the references and may not be directly transferable to the synthesis of this compound but serve to illustrate the catalyst's influence.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is adapted from the synthesis of 5-fluoro-3-propyl-1H-indole and is a representative procedure for the Fischer indole synthesis.[10]
Materials:
-
4-Fluorophenylhydrazine hydrochloride (1.0 eq)
-
Acetone (1.1 eq)
-
Glacial Acetic Acid (or another suitable acid catalyst like PPA)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and acetone (1.1 eq) in glacial acetic acid (5 mL per mmol of hydrazine) is stirred at room temperature for 30 minutes to form the corresponding hydrazone in situ.[10]
-
The reaction mixture is then heated to 100 °C for 4-6 hours. The progress of the reaction should be monitored by TLC.[10]
-
Upon completion, the mixture is cooled to room temperature, and the acetic acid is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Mandatory Visualizations
Diagram 1: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Diagram 2: Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for synthesis.
Diagram 3: Troubleshooting Guide for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Common impurities in 5-Fluoro-3-methylindole and their removal
Welcome to the technical support center for 5-Fluoro-3-methylindole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities that may be encountered during the synthesis, purification, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the manufacturing and handling processes. The most common sources include:
-
Unreacted Starting Materials: The synthesis of this compound, often through variations of the Fischer indole synthesis, may leave residual amounts of precursors such as 4-fluorophenylhydrazine and a suitable ketone or aldehyde.
-
Reaction Byproducts: Side reactions during the synthesis can generate structurally related indole derivatives. For instance, if an unsymmetrical ketone is used as a precursor, isomeric indole impurities may be formed.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., toluene, ethanol, dichloromethane) and acidic catalysts (e.g., polyphosphoric acid, sulfuric acid) can remain in the final product if not completely removed.
-
Degradation Products: Indole compounds can be susceptible to oxidation, leading to the formation of impurities such as oxindoles, especially upon prolonged exposure to air, light, or non-optimal storage conditions.
Q2: How can I detect the presence of impurities in my this compound sample?
Several analytical techniques can be employed to assess the purity of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying impurities. Reversed-phase HPLC is commonly used for the analysis of indole derivatives.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively check for the presence of impurities and to monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying the structure of impurities, especially those present in significant amounts. ¹⁹F NMR can be particularly useful for tracking fluorine-containing compounds.[2]
-
Mass Spectrometry (MS): Coupled with a chromatographic technique like GC or LC, MS can help in the identification of impurities by providing information about their molecular weight.
Q3: My this compound appears discolored. What could be the cause?
Discoloration, often a yellowish or brownish tint, in what should be a white to off-white solid can be an indication of impurities. This is frequently caused by the presence of oxidized species or residual reagents from the synthesis. Performing a purity check using HPLC or TLC is recommended to identify the nature of the colored impurities.
Troubleshooting Guides
Issue: Unexpected peaks in HPLC chromatogram
If you observe unexpected peaks in your HPLC analysis of this compound, follow these steps to identify and resolve the issue:
-
Identify the Peaks:
-
Compare the retention times of the unexpected peaks with those of known starting materials and common solvents if available.
-
If the impurity is unknown, techniques like LC-MS can be used to determine the molecular weight and aid in structural elucidation.
-
-
Determine the Source:
-
Select a Purification Method:
Common Impurities and Their Characteristics
| Impurity Type | Potential Source | Typical Analytical Signature |
| Unreacted Starting Materials | Incomplete reaction | Peaks corresponding to 4-fluorophenylhydrazine or ketone/aldehyde precursors in HPLC or GC-MS. |
| Isomeric Byproducts | Use of unsymmetrical ketones in synthesis | Peaks with similar mass but different retention times in HPLC or GC. |
| Oxidized Derivatives (e.g., Oxindoles) | Exposure to air, light, or oxidizing agents | May appear as more polar compounds in chromatography; can contribute to discoloration. |
| Residual Solvents | Incomplete drying or purification | Can be detected by ¹H NMR or GC-MS. |
| Acid Catalysts | Incomplete workup after synthesis | May affect the pH of solutions and can be detected by titration or pH measurement. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Mobile Phase: A common mobile phase for indole derivatives is a gradient of acetonitrile and water. A typical starting point could be 50:50 acetonitrile:water.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detector wavelength: 220 nm or 280 nm
-
Column temperature: Ambient or controlled at 25 °C
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Impurity Identification and Removal Workflow
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 6. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Fluoro-3-methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-3-methylindole. The following information is designed to help identify and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for the synthesis of this compound are the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and a two-step process involving Friedel-Crafts acylation of 5-fluoroindole followed by reduction. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.
Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the potential causes?
A2: Low yields in the Fischer indole synthesis can be attributed to several factors. Ensure the purity of your starting materials, (4-fluorophenyl)hydrazine and propanal (or acetone). The choice and concentration of the acid catalyst are crucial; both Brønsted and Lewis acids can be used, and the optimal catalyst may need to be determined empirically. Reaction temperature and time are also critical parameters; monitor the reaction by TLC to avoid decomposition of starting materials or the product due to excessive heat or prolonged reaction times.[1]
Q3: My Leimgruber-Batcho synthesis is resulting in a low yield of this compound. What could be the issue?
A3: A potential side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate, which would lead to byproducts instead of the desired indole. The choice of reducing agent and careful control of reaction conditions, such as hydrogen pressure and reaction time, are critical to prevent this.
Q4: I am seeing multiple spots on my TLC after attempting the synthesis. What are the likely side products?
A4: The formation of multiple products can arise from several side reactions depending on the synthetic route:
-
Fischer Indole Synthesis: Formation of regioisomers is a common issue, especially if an unsymmetrical ketone is used. For this compound synthesized from 4-fluorophenylhydrazine, the main regioisomeric impurity would be 7-Fluoro-3-methylindole. Additionally, 3H-indole (indolenine) isomers can form.
-
Direct Alkylation: If synthesizing from 5-fluoroindole and a methylating agent, N-alkylation (formation of 5-Fluoro-1-methylindole) can compete with the desired C3-alkylation.
-
General: Incomplete reaction will result in the presence of starting materials. Product degradation can occur under harsh acidic or basic conditions or with prolonged heating.
Troubleshooting Guides
Problem 1: Formation of Regioisomers in Fischer Indole Synthesis
Symptom: You observe two or more indole products in your final mixture, confirmed by techniques like GC-MS or NMR spectroscopy. When synthesizing this compound from 4-fluorophenylhydrazine, the primary regioisomeric impurity is 7-Fluoro-3-methylindole.
Root Cause: The cyclization step of the Fischer indole synthesis can proceed in two different directions if the arylhydrazine is meta-substituted (relative to the point of cyclization). In the case of 4-fluorophenylhydrazine, cyclization can occur at either the C2 or C6 position of the benzene ring, leading to the 5-fluoro (desired) and 7-fluoro (impurity) isomers, respectively. The regioselectivity can be influenced by the acidity of the medium and steric effects.[1]
Solutions:
-
Optimize Acid Catalyst: The choice of acid catalyst can influence the regioselectivity. Experiment with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal conditions for favoring the 5-fluoro isomer.
-
Modify Reaction Conditions: Adjusting the reaction temperature and time can also impact the ratio of isomers. Monitor the reaction closely by TLC or HPLC to determine the optimal endpoint.
-
Purification: If formation of the regioisomer cannot be completely suppressed, purification by column chromatography is necessary. The polarity of the two isomers is often sufficiently different to allow for separation on silica gel.
Problem 2: N-Alkylation vs. C3-Alkylation in Direct Methylation of 5-Fluoroindole
Symptom: When attempting to synthesize this compound by direct methylation of 5-fluoroindole, you observe the formation of a significant amount of 5-Fluoro-1-methylindole.
Root Cause: The indole nitrogen is nucleophilic and can compete with the C3 position for the electrophilic methylating agent (e.g., methyl iodide). The reaction conditions, particularly the base and solvent used, play a crucial role in determining the N- versus C-alkylation ratio.
Solutions:
-
Choice of Base and Solvent: The use of a strong, non-nucleophilic base in a polar aprotic solvent often favors C3-alkylation. For example, sodium hydride in DMF is a common choice.
-
Protecting Groups: To ensure exclusive C3-alkylation, the indole nitrogen can be protected with a suitable protecting group (e.g., Boc, Ts) prior to methylation. The protecting group can then be removed in a subsequent step.
-
Alternative Methylating Agents: Exploring different methylating agents might alter the selectivity.
Data Presentation
| Synthesis Route | Key Reactants | Common Side Products | Typical Yield Range (%) | Purity Issues |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Propanal/Acetone | 7-Fluoro-3-methylindole (regioisomer), 3H-indole isomers | 60-85 | Contamination with regioisomer requires careful purification. |
| Leimgruber-Batcho Synthesis | 5-Fluoro-2-nitrotoluene derivative | Over-reduced byproducts | 70-90 | Byproducts can be difficult to separate if reaction is not controlled. |
| Friedel-Crafts Acylation & Reduction | 5-Fluoroindole, Acetic Anhydride/Acetyl Chloride | Incomplete reduction products, Friedel-Crafts related byproducts | 65-80 (two steps) | Requires two separate reaction and purification steps. |
| Direct C3-Alkylation | 5-Fluoroindole, Methyl Iodide | 5-Fluoro-1-methylindole (N-alkylation) | 50-75 | N-alkylation can be a significant competing reaction. |
Experimental Protocols
Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add propanal (1.1 eq). Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride, to the reaction mixture. Heat the mixture to 80-100 °C and monitor the progress of the cyclization by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired this compound from any regioisomers or other impurities.
Mandatory Visualization
Caption: Fischer Indole Synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis of this compound.
References
Technical Support Center: Purifying 5-Fluoro-3-methylindole via Recrystallization
Welcome to the technical support center for the purification of 5-Fluoro-3-methylindole. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent may not be appropriate for this compound. The principle of "like dissolves like" suggests that a solvent with a similar polarity to the compound should be used.
-
Solution:
-
Solvent Selection: Based on the structure of this compound, which has both polar (N-H bond) and non-polar (aromatic ring, methyl group) characteristics, a solvent of intermediate polarity is a good starting point. Consider solvents such as ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate.
-
Increase Solvent Volume: You may not be using a sufficient volume of solvent. Gradually add more hot solvent until the compound dissolves.
-
Alternative Solvents: If the compound remains insoluble, a different solvent system should be tested. Refer to the solvent selection table below for guidance.
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of impurities.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[1]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
-
Charcoal Treatment: If impurities are suspected, they may be removed by treating the hot solution with activated charcoal before filtration.[1]
-
Problem: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.[1]
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Problem: The recrystallization yield is very low.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Alternatively, the compound may be highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cooling Temperature: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound.
-
Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. A common mixture for indole derivatives is methanol/water.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is not extensively published, a good starting point would be polar protic solvents like ethanol or methanol, or a mixed solvent system such as methanol/water or hexane/ethyl acetate.[2][3] The choice of solvent is critical and may require some empirical testing. A suitable solvent should dissolve the compound when hot but have low solubility when cold.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the compound from its impurities, allowing for a quantitative assessment of purity.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) can provide detailed structural information and help identify any residual impurities.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can originate from starting materials, side reactions, or decomposition products. For indole syntheses, these can include starting materials like substituted anilines or hydrazines, reagents from the cyclization step, and regioisomers or over-alkylated byproducts.[4] Without a specific synthetic route, it is difficult to pinpoint exact impurities.
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This is typically done by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and volumes may need to be optimized based on the initial purity of the crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The N-H group can participate in hydrogen bonding with the solvent.[5] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | Can interact with the polar parts of the molecule but lacks hydrogen bond donation. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the indole ring and fluorine atom makes it less soluble in highly non-polar solvents.[5] |
| Mixed Solvents | Hexane/Ethyl Acetate, Methanol/Water | Variable | Allows for fine-tuning of the solvent polarity to achieve ideal solubility characteristics for recrystallization.[2][3] |
Note: This table provides a qualitative prediction. Experimental verification is essential for optimal solvent selection.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
Degradation pathways of 5-Fluoro-3-methylindole under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the handling and stability of 5-Fluoro-3-methylindole, with a particular focus on its degradation under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Degradation of this compound in Acidic Media
-
Question: My solution of this compound is turning colored and showing multiple new peaks on HPLC/LC-MS after exposure to acidic conditions. What is happening?
-
Answer: Indoles, including this compound, are known to be sensitive to acidic environments. The indole nucleus is electron-rich and susceptible to protonation, which can initiate a cascade of degradation reactions. The color change and appearance of new peaks are indicative of the formation of degradation products, which may include dimers, trimers, or other polymeric species.
Issue 2: Inconsistent Reaction Yields or Kinetics in Acid-Catalyzed Reactions
-
Question: I am running an acid-catalyzed reaction with this compound, and my results are not reproducible. What could be the cause?
-
Answer: The degradation of this compound under acidic conditions can compete with your desired reaction, leading to inconsistent yields. The rate of degradation is sensitive to the specific acid used, its concentration, the temperature, and the solvent. Even small variations in these parameters can significantly impact the stability of the starting material and affect the reproducibility of your experiment.
Issue 3: Difficulty in Isolating the Desired Product from a Reaction Mixture Containing this compound
-
Question: After performing a reaction under acidic conditions, I am struggling to purify my target compound from a complex mixture. Why is this happening?
-
Answer: The degradation of this compound in acid can lead to a mixture of oligomeric and polymeric byproducts. These degradation products can have a range of polarities and molecular weights, making chromatographic separation challenging. The presence of these impurities can complicate the isolation of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the degradation of this compound under acidic conditions?
A1: The degradation is initiated by the protonation of the indole ring. The most electron-rich position on the indole nucleus is C3. However, since this position is substituted with a methyl group in this compound, protonation is still likely to occur on the pyrrole ring, leading to the formation of an indoleninium cation. This cation is a reactive electrophile that can be attacked by a neutral molecule of this compound, initiating dimerization and subsequent polymerization.
Q2: What are the expected degradation products of this compound in acid?
A2: The primary degradation products are expected to be dimers and higher-order oligomers. The initial electrophilic attack of the protonated indole on a neutral indole molecule is likely to occur at the nucleophilic C2 position of the neutral indole, as the C3 position is sterically hindered by the methyl group. This would lead to the formation of a dimeric structure. Further protonation and reaction with other indole molecules can lead to trimers and polymers.
Q3: How do the substituents (5-Fluoro and 3-methyl) influence the degradation pathway?
A3:
-
3-Methyl Group: The electron-donating methyl group at the C3 position increases the electron density of the pyrrole ring, making the indole nucleus more susceptible to protonation. However, it also blocks the most reactive C3 position from direct electrophilic attack, directing subsequent reactions to other positions, primarily C2.
-
5-Fluoro Group: The fluorine atom at the C5 position is an electron-withdrawing group, which slightly decreases the overall electron density of the indole ring system. This may have a modest stabilizing effect compared to an unsubstituted indole, but the pyrrole ring remains sufficiently nucleophilic to be reactive in acidic conditions.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following strategies:
-
Avoid Strong Acids: If possible, use milder acidic conditions or buffer your reaction mixture to a less acidic pH.
-
Control Temperature: Perform reactions at the lowest possible temperature to slow down the rate of degradation.
-
Limit Exposure Time: Keep the time the compound is exposed to acidic conditions to a minimum.
-
Use an Inert Atmosphere: While the primary degradation in acid is not oxidative, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions if other reactive species are present.
-
Monitor the Reaction: Closely monitor the progress of your reaction using techniques like TLC or HPLC to determine the optimal reaction time before significant degradation occurs.
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure to assess the stability of this compound in an acidic solution.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution (for neutralization)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress Condition:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add 1 M HCl to achieve the desired final acid concentration (e.g., 0.1 M HCl).
-
Dilute to the final volume with a mixture of methanol and water to ensure solubility.
-
The final concentration of this compound should be suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation for Analysis:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Characterize the degradation products using LC-MS if available.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60 °C
| Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (Dimer) Peak Area | Major Degradation Product 2 (Trimer) Peak Area |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 12 | 3 |
| 4 | 72 | 20 | 8 |
| 8 | 55 | 30 | 15 |
| 24 | 20 | 45 | 35 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates and product distribution will depend on specific experimental conditions.
Mandatory Visualization
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Regioselective Functionalization of 5-Fluoro-3-methylindole
Welcome to the technical support center for the regioselective functionalization of 5-Fluoro-3-methylindole. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenges in the regioselective functionalization of this compound stem from the competing directing effects of the substituents on the indole ring. The indole nucleus is an electron-rich aromatic system, inherently reactive towards electrophiles. The C3 position is typically the most nucleophilic site in unsubstituted indoles. However, in this compound, the C3 position is already substituted with a methyl group. This directs electrophilic attack to other positions on the indole ring. The fluorine atom at the C5 position is an ortho-, para-directing deactivator, while the methyl group at C3 is an activator. This interplay of electronic and steric effects can lead to mixtures of products, making regioselective functionalization a significant challenge. Functionalization can occur at the C2, C4, C6, and C7 positions, and achieving selectivity for a single position often requires careful control of reaction conditions and, in some cases, the use of protecting or directing groups.
Q2: What is the expected regioselectivity for common electrophilic aromatic substitution reactions on this compound?
A2: The regioselectivity of electrophilic aromatic substitution on this compound is a complex interplay of the directing effects of the existing substituents. The methyl group at C3 sterically hinders attack at C2 and C4 to some extent and electronically directs to the C2, C4, and C6 positions. The fluorine at C5 is a deactivating group but directs ortho and para, meaning it directs towards the C4 and C6 positions.
-
C2-Position: While the C3-methyl group provides some steric hindrance, the C2 position remains a potential site for functionalization, especially with smaller electrophiles or under conditions that favor kinetic control.
-
C4-Position: This position is ortho to both the C3-methyl and C5-fluoro groups. The fluorine's ortho-directing effect and the methyl group's influence make C4 a possible site for substitution, though steric hindrance can be a factor.
-
C6-Position: This position is para to the C5-fluoro group and meta to the C3-methyl group. The strong para-directing effect of the fluorine atom often makes the C6 position a major site of electrophilic attack.
-
C7-Position: Functionalization at the C7 position is generally less common due to steric hindrance from the adjacent fused ring and less favorable electronic effects. However, it can be achieved using specific directing group strategies.[1]
Q3: When should I consider using a protecting group for the indole nitrogen (N-H)?
A3: The use of a protecting group on the indole nitrogen is recommended under several circumstances to improve reaction outcomes.
-
Strongly Basic or Nucleophilic Conditions: Many reactions, such as metalations (e.g., lithiation), require a strong base. The acidic N-H proton of the indole will be deprotonated by strong bases, consuming the reagent and potentially leading to undesired side reactions. Protecting the nitrogen, for instance with a Boc or SEM group, prevents this.
-
Improving Solubility: N-protected indoles are often more soluble in organic solvents, which can improve reaction homogeneity and rates.
-
Preventing N-Functionalization: In reactions where the electrophile could potentially react at the nitrogen, such as certain alkylations or acylations, N-protection ensures that the functionalization occurs exclusively on the carbocyclic or pyrrolic ring.
-
Directing Regioselectivity: Certain protecting groups can act as directing groups, influencing the position of electrophilic attack. For example, large and bulky protecting groups can sterically hinder attack at the C2 and C7 positions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Symptoms:
-
Formation of multiple acylated products (e.g., at C2, C4, and C6).
-
Low yield of the desired isomer.
-
Complex product mixture that is difficult to separate.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Lewis Acid Strength | The strength of the Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) can significantly influence regioselectivity. A very strong Lewis acid may lead to lower selectivity. Solution: Screen different Lewis acids. Milder Lewis acids like ZnCl₂ or FeCl₃ may offer better control. |
| Reaction Temperature | Higher temperatures can lead to the formation of thermodynamically more stable, but potentially undesired, isomers. Solution: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to favor the kinetically controlled product. |
| Solvent Choice | The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates. Solution: Experiment with different solvents. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. Nitromethane can sometimes enhance reactivity but may also decrease selectivity. |
| Steric Hindrance | The acylating agent's size can influence the position of attack. Solution: If targeting a less sterically hindered position like C6, a bulkier acylating agent might improve selectivity. Conversely, for more hindered positions, a smaller acylating agent may be necessary. |
| N-H Interference | The unprotected indole N-H can coordinate with the Lewis acid, affecting the electronic properties of the ring and leading to a mix of products. Solution: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a sulfonyl group) before performing the acylation. |
Issue 2: Low or No Yield in Halogenation
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of multiple halogenated products or decomposition.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Halogenating Agent | The reactivity of the halogenating agent is crucial. N-halosuccinimides (NBS, NCS) are commonly used. Solution: For less reactive substrates, a more reactive halogen source or an activator might be needed. For example, for chlorination, using NCS with a catalytic amount of a Lewis acid might be beneficial. |
| Reaction Conditions | Light or radical initiators can sometimes lead to side reactions, especially with NBS. Solution: Perform the reaction in the dark to minimize radical pathways if an ionic mechanism is desired. |
| Solvent | The solvent can influence the solubility of the reagents and the reaction pathway. Solution: Polar aprotic solvents like DMF or acetonitrile are often good choices for halogenations with N-halosuccinimides. |
| Over-halogenation | The product can be more reactive than the starting material, leading to di- or tri-halogenated products. Solution: Use a stoichiometric amount of the halogenating agent or add it slowly to the reaction mixture. Monitor the reaction closely by TLC or LC-MS to stop it at the desired point. |
Issue 3: Uncontrolled Nitration and Polymerization
Symptoms:
-
Formation of a complex mixture of nitro-isomers.
-
Significant formation of tar-like, insoluble byproducts.
-
Low yield of the desired nitro-5-Fluoro-3-methylindole.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh for the acid-sensitive indole nucleus, leading to polymerization.[2] Solution: Use milder nitrating agents. Options include acetyl nitrate (generated in situ from nitric acid and acetic anhydride), or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent. |
| Acid-Catalyzed Decomposition | The indole ring is prone to decomposition in strong acids. Solution: Perform the reaction at low temperatures and with slow addition of the nitrating agent. Using a less acidic solvent system can also help. |
| Protonation of the Indole Ring | Protonation at C3 can deactivate the pyrrole ring and lead to nitration on the benzene ring, typically at the C6 position. Solution: Protecting the indole nitrogen with an electron-withdrawing group (e.g., a sulfonyl group) can decrease the basicity of the ring and offer better control over the reaction. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation at the C2-Position (Predicted)
This protocol is a general procedure for the Vilsmeier-Haack reaction on a 3-substituted indole and may require optimization for this compound. The expected product is 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour, then basify with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldehyde.
Protocol 2: Halogenation at the C6-Position with N-Bromosuccinimide (NBS) (Predicted)
This protocol describes a general method for the bromination of an indole at the benzene ring, which is expected to favor the C6-position for this compound due to the para-directing effect of the fluorine atom.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C6-bromo derivative.
Visualizations
Logical Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Reaction Pathway for Electrophilic Substitution
References
Preventing N-alkylation side products in 5-Fluoro-3-methylindole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-3-methylindole, focusing on the prevention of N-alkylation side products during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing N-alkylation as a major side product in my reaction with this compound?
A1: The indole nitrogen of this compound possesses a lone pair of electrons and can act as a nucleophile, leading to N-alkylation, especially when strong bases and alkylating agents are used. The reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the ratio of N-alkylation to the desired C-alkylation at other positions of the indole ring.
Q2: How does the 5-fluoro substituent affect the N-alkylation tendency?
A2: The fluorine atom at the 5-position is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the indole nitrogen compared to unsubstituted indole. However, this effect is often not sufficient to completely prevent N-alkylation, which remains a common side reaction.
Q3: What are the primary strategies to minimize or eliminate N-alkylation of this compound?
A3: There are two main strategies to prevent N-alkylation:
-
Use of a Protecting Group: The indole nitrogen can be temporarily blocked with a protecting group, which is later removed to yield the free N-H indole.
-
Selective C-alkylation Methods: Certain reaction conditions and catalysts can favor alkylation at the C3 position, thus minimizing the N-alkylated side product.
Q4: Which protecting groups are suitable for this compound?
A4: Several protecting groups can be employed for the indole nitrogen.[1] The choice depends on the stability of the protecting group to the subsequent reaction conditions and the ease of its removal. Common protecting groups for indoles include:
-
[2-(trimethylsilyl)ethoxy]methyl (SEM): Offers robust protection under a variety of conditions and can be removed with fluoride ions or acid.
-
tert-Butoxycarbonyl (Boc): A widely used protecting group that can be removed under acidic conditions.
-
Phenylsulfonyl (PhSO2): Provides strong protection but may require harsh conditions for removal.[2]
-
Benzyl (Bn): Can be removed by catalytic hydrogenation.
Q5: Are there any catalytic methods that favor C3-alkylation over N-alkylation?
A5: Yes, certain Lewis acid catalysts have been shown to promote selective C3-alkylation of indoles. For instance, tris(pentafluorophenyl)borane, B(C6F5)3, has been used to catalyze the direct C3-alkylation of indoles, even those with a free N-H group, with high selectivity.[3] This method avoids the need for a protection-deprotection sequence.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of N-alkylated product | Reaction conditions favor N-alkylation (e.g., strong base like NaH in a polar aprotic solvent like DMF).[4] | 1. Employ a protecting group for the indole nitrogen. See the experimental protocols below for N-protection. 2. Switch to a selective C3-alkylation method , such as the B(C6F5)3-catalyzed protocol. |
| Low overall yield after protection/deprotection steps | Incomplete protection or deprotection, or degradation of the material during these steps. | 1. Optimize protection and deprotection conditions (reagent equivalents, temperature, and reaction time). 2. Ensure complete removal of reagents from each step before proceeding to the next. 3. Consider a one-step selective C-alkylation method to avoid the extra steps. |
| Formation of di-alkylated products | Use of a strong excess of the alkylating agent and/or prolonged reaction times. | 1. Use a stoichiometric amount of the alkylating agent (e.g., 1.05-1.2 equivalents). 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Difficulty in removing the protecting group | The chosen protecting group is too stable for the deprotection conditions that are compatible with the rest of the molecule. | 1. Select a protecting group with orthogonal removal conditions to the functionalities present in your molecule. 2. Consult literature for alternative deprotection methods for the specific protecting group. For example, for Boc deprotection, various acidic conditions can be screened.[2][5][6][7][8] For SEM deprotection, fluoride-based reagents or strong Lewis acids can be used.[9][10][11][12][13] |
Quantitative Data Summary
| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature | Product Ratio (N-alkylation : C3-alkylation) | Reference |
| 2-methylindole | Methyl iodide | NaH | THF | Not specified | Favors N-alkylation | [14] |
| 2-methylindole | Methyl iodide | Mg | Not specified | Not specified | Mixture of N- and C-alkylation | [14] |
| Various NH-indoles | Diaryl methyl amines | B(C6F5)3 (10 mol%) | Toluene | 110 °C | No N-methylation observed, selective C3-methylation | [1] |
| 2,3-dimethylindole | Benzyl bromide | NaH (4 eq.) | DMF | 80 °C | Complete N-alkylation | [4] |
Experimental Protocols
Protocol 1: N-Protection of this compound with a Boc Group
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain N-Boc-5-fluoro-3-methylindole.
Protocol 2: C3-Alkylation of N-Protected this compound
-
Dissolve N-protected this compound (1.0 eq.) in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) and stir for 30 minutes to deprotonate the C2 position.
-
Add the alkylating agent (e.g., an alkyl halide) (1.2 eq.) and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: N-Deprotection of N-Boc-5-fluoro-3-methylindole
-
Dissolve the N-Boc protected indole in a solvent such as DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents or as a 1:1 mixture with DCM).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography if necessary.
Protocol 4: Selective C3-Alkylation using B(C6F5)3 Catalyst
Note: This is a general procedure adapted from literature and may require optimization for this compound.[1]
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the amine-based alkylating agent (e.g., N,N-dimethylaniline for methylation) (1.2 eq.), and B(C6F5)3 (10 mol%).
-
Add an anhydrous solvent such as toluene or 1,2-dichloroethane (DCE).
-
Heat the reaction mixture to the specified temperature (e.g., 95-150 °C) and stir for the required time (e.g., 16-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture.
-
Purify the residue by column chromatography to isolate the C3-alkylated product.
Visualizations
Caption: Competing N- and C-alkylation pathways in this compound reactions.
Caption: Decision workflow for troubleshooting N-alkylation side products.
Caption: Experimental workflow using the N-protection strategy.
References
- 1. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 5-Fluoro-3-methylindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 5-Fluoro-3-methylindole, with a focus on catalyst selection for the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing this compound?
A1: The Fischer indole synthesis is a robust and widely employed method for the preparation of this compound.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of (4-fluorophenyl)hydrazine with propanal or acetone. The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency and yield.[2]
Q2: Which catalysts are typically used for the Fischer indole synthesis of this compound?
A2: A range of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[3] Commonly employed catalysts include:
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and acetic acid.[3]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃).[3]
Q3: How does the choice of catalyst affect the reaction outcome?
A3: The catalyst's acidity and properties can significantly impact the reaction rate, yield, and the formation of byproducts. Stronger acids, like PPA or ZnCl₂, can promote faster cyclization but may also lead to degradation of the starting materials or product if the reaction is not carefully controlled.[4] Milder acids, such as acetic acid, may require higher temperatures and longer reaction times.
Q4: What are the typical starting materials for the Fischer indole synthesis of this compound?
A4: The synthesis typically starts with (4-fluorophenyl)hydrazine or its hydrochloride salt and a carbonyl compound, most commonly acetone or propanal, to provide the 3-methyl group.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive Catalyst: The acid catalyst may be old, hydrated, or of poor quality. | • Use a fresh batch of high-purity catalyst.• For Lewis acids like ZnCl₂, ensure it is anhydrous. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition.[4] | • Gradually increase the temperature in increments of 10°C and monitor the reaction by TLC.• For strong acids like PPA, consider starting at a lower temperature and gradually heating. | |
| Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction intermediates.[4] | • Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Quality Starting Materials: Impurities in the (4-fluorophenyl)hydrazine or carbonyl compound can lead to side reactions.[4] | • Purify the starting materials before use, for example, by recrystallization or distillation. | |
| Formation of Multiple Products (Visible on TLC) | Side Reactions: Harsh acidic conditions can lead to the formation of polymeric or tar-like byproducts.[4] | • Switch to a milder catalyst (e.g., from PPA to acetic acid).• Lower the reaction temperature and extend the reaction time. |
| Rearrangement Products: In some cases, rearrangement of intermediates can lead to isomeric byproducts. | • The choice of catalyst can influence regioselectivity. Experiment with different Lewis or Brønsted acids. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction to completion. | • Increase the catalyst loading incrementally. |
| Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. | • Monitor the reaction progress using TLC and continue until the starting material is consumed. | |
| Product Degradation | Harsh Work-up Conditions: The indole product can be sensitive to strong acids or bases during the work-up procedure. | • Neutralize the reaction mixture carefully, avoiding excessive heat.• Use a buffered solution for the work-up if necessary. |
Catalyst Performance Comparison
The following table provides a summary of representative data for different catalysts used in the Fischer indole synthesis to produce fluorinated indoles. Please note that optimal conditions can vary depending on the specific substrate and scale of the reaction.
| Catalyst | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120°C, 1-3 hours | ~79% (for a similar 5-fluoroindole) | High yielding, relatively short reaction times. | Viscous and can be difficult to handle; work-up can be challenging. |
| Zinc Chloride (ZnCl₂) | 100-150°C, 2-6 hours | 60-80% | Effective and relatively inexpensive Lewis acid. | Requires strictly anhydrous conditions; can be harsh. |
| Acetic Acid | Reflux, 4-12 hours | 40-60% | Milder conditions, acts as both catalyst and solvent. | Lower yields and longer reaction times compared to stronger acids. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 50-80°C, 1-4 hours | 70-85% | High yielding under relatively mild conditions. | Moisture-sensitive and requires careful handling. |
Experimental Protocols
Detailed Protocol: Fischer Indole Synthesis of this compound using Zinc Chloride
This protocol describes a general procedure for the synthesis of this compound using zinc chloride as the catalyst.
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric Acid (1M)
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol. Add acetone (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: To the reaction mixture, add anhydrous zinc chloride (1.2 equivalents) portion-wise. Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the progress of the cyclization by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of ~2. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Neutralization and Extraction: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Mechanism: Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow: Catalyst Optimization
Caption: Workflow for optimizing catalyst selection.
References
Technical Support Center: Purification of 5-Fluoro-3-methylindole via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-fluoro-3-methylindole using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in the crude sample.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis.[1]
-
Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[1]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Monitoring:
-
Monitor the collected fractions using TLC to identify which ones contain the pure this compound.[3]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[4]
-
Data Presentation
Table 1: Recommended Stationary and Mobile Phases
| Stationary Phase | Common Eluent Systems (Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate) |
| Silica Gel (230-400 mesh)[4] | 10:1 (v/v)[5] |
| 5:1 (v/v)[5] | |
| 3:1 (v/v)[6] | |
| Alumina (for acid-sensitive compounds)[7] | Gradient elution from low to high polarity[8] |
Table 2: Troubleshooting Common Eluent Systems from Literature for Indole Derivatives
| Eluent System (v/v) | Application Example |
| Ether/Petroleum Ether (5:95) | Purification of 1-Acetyl-5-fluoro-3-methyl-2-phenylindole[9] |
| Ether/Petroleum Ether (10:90) | Purification of various indole derivatives[9] |
| Petroleum Ether/Ethyl Acetate (10:1) | Purification of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)prop-2-ene-1-sulfonyl fluoride[5] |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Validating 5-Fluoro-3-methylindole Purity
For Researchers, Scientists, and Drug Development Professionals
Ensuring the chemical purity of 5-Fluoro-3-methylindole is critical for its application in research and pharmaceutical development. This guide provides a comprehensive comparison of the primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination hinges on factors such as the desired sensitivity, the nature of potential impurities, and the need for structural information. High-Performance Liquid Chromatography is a robust and widely used technique for quantifying the main component and known impurities. Gas Chromatography-Mass Spectrometry offers high sensitivity for volatile and semi-volatile impurities. Quantitative NMR, particularly ¹⁹F NMR, provides an absolute measure of purity without the need for reference standards of each impurity.
Table 1: Comparison of Quantitative Performance Data for Purity Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Absolute quantification based on the direct proportionality between the NMR signal intensity and the number of fluorine nuclei. |
| Primary Application | Quantification of the main component and known, non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination of the main component without the need for a specific reference standard. |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | ~0.1 mg/mL (analyte concentration) |
| Typical Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[1] | 0.003 - 0.03 µg/mL | ~0.3 mg/mL (analyte concentration) |
| Linearity (r²) | > 0.999[2] | > 0.998 | Not applicable in the same way; linearity is inherent. |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2%[1][3] | < 5% | < 1%[4] |
Potential Impurities in this compound Synthesis
The purity of this compound is largely dependent on the synthetic route employed. Common synthesis methods, such as the Fischer indole synthesis or variations thereof, can introduce specific impurities.[5] Understanding these potential impurities is crucial for developing and validating appropriate analytical methods.
Common Precursors and Potential Impurities:
-
Starting Materials: Unreacted precursors such as 4-fluoroaniline and 2-chloro- or 2-bromopropionaldehyde.
-
Intermediates: Incompletely cyclized intermediates or byproducts from side reactions.
-
Positional Isomers: Isomers such as 4-Fluoro-3-methylindole or 6-Fluoro-3-methylindole may be present depending on the selectivity of the synthesis.
-
Degradation Products: this compound can be susceptible to degradation under harsh conditions, leading to oxidation or polymerization products.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Software:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Chromatography data acquisition and processing software
2. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Reference standard of this compound (purity >99.5%)
3. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
4. Sample Preparation:
- Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
- Prepare a series of calibration standards from the reference standard in the mobile phase.
5. Data Analysis:
- The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Quantification of specific impurities can be achieved by using their respective reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
1. Instrumentation and Software:
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
- GC-MS data analysis software with a mass spectral library
2. Materials:
- This compound sample
- High-purity solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)
3. GC-MS Conditions:
- Injector Temperature: 250°C
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Ion Source Temperature: 230°C
- Mass Range: 40-400 amu
4. Sample Preparation:
- Dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.
5. Data Analysis:
- Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
- Estimate the relative abundance of impurities from their peak areas in the total ion chromatogram (TIC).
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound using an internal standard.[6][7]
1. Instrumentation and Software:
- NMR spectrometer (400 MHz or higher) with a fluorine probe
- NMR data processing software
2. Materials:
- This compound sample
- High-purity internal standard containing fluorine (e.g., trifluorotoluene, certified to >99.5%)
- Deuterated solvent (e.g., DMSO-d₆)
3. NMR Parameters:
- Pulse Sequence: A simple 90° pulse-acquire sequence.
- Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).
4. Sample Preparation:
- Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
- Add a sufficient volume of deuterated solvent to dissolve both components completely.
5. Data Analysis:
- Integrate the signals corresponding to the fluorine atoms of this compound and the internal standard.
- Calculate the purity of the sample using the following equation:
Visualization of Analytical Workflows
The following diagrams illustrate the workflows for the analytical methods described.
Workflow for HPLC Purity Assessment.
Workflow for GC-MS Impurity Profiling.
Workflow for qNMR Absolute Purity Determination.
References
- 1. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theaspd.com [theaspd.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The indole nucleus, a privileged structure in numerous natural products and synthetic drugs, is a prime target for fluorination to enhance its therapeutic potential. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated indole derivatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Enhanced Biological Potency with Fluorination
The introduction of fluorine atoms to the indole ring can significantly modulate the biological activity of the parent compound. This is often attributed to fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, which can alter the molecule's conformation, lipophilicity, and metabolic stability.
Antiviral Activity: A Case Study in HIV-1 Inhibition
In the realm of antiviral drug discovery, fluorination of indole derivatives has demonstrated a remarkable ability to boost potency. A notable example is the inhibition of HIV-1 reverse transcriptase.
| Compound ID | Description | Anti-HIV-1 Activity (IC50) | Fold Improvement |
| 16 | Non-fluorinated indole | 332 nM | - |
| 17a | 5-Fluoroindole analog | 50 nM | ~6.6x |
| 17b | 5-Fluoroindole analog | 25 nM | ~13.3x |
| III | Non-fluorinated indole | - | - |
| IV | 4-Fluoroindole analog | ~50x more potent than III | ~50x |
Table 1: Comparison of the anti-HIV-1 activity of a non-fluorinated indole and its fluorinated analogs. The IC50 values represent the concentration required to inhibit 50% of the HIV-1 reverse transcriptase activity in vitro.[1]
Anticancer Activity: Targeting Endoplasmic Reticulum Kinase (PERK)
Fluorination has also been shown to enhance the anticancer properties of indole derivatives. A study on 4-fluoroindoline derivatives as inhibitors of the endoplasmic reticulum kinase (PERK), a target in cancer therapy, revealed a significant increase in potency compared to the non-fluorinated counterpart.[2]
| Compound ID | Description | PERK Inhibitory Activity (IC50) | Fold Improvement |
| Non-fluorinated analogue | Non-fluorinated indoline | 2.5 nM | - |
| 24a | 4-Fluoroindoline derivative | 0.8 nM | ~3.1x |
Table 2: Comparative PERK inhibitory activity of a non-fluorinated indoline and its 4-fluoro derivative.[2]
Improved Metabolic Stability Through Fluorination
A key advantage of fluorination in drug design is the enhancement of metabolic stability. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the C-F bond's strength can block or slow down oxidation by cytochrome P450 (CYP450) enzymes.
| Compound ID | Description | Half-life (t½, min) in Mouse Liver Microsomes |
| UT-155 | Non-fluorinated indole | 12.35 |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 |
Table 3: In vitro metabolic stability of a non-fluorinated indole and its fluorinated analogs in mouse liver microsomes. A longer half-life indicates greater metabolic stability.[3]
Experimental Protocols
In Vitro Anti-HIV-1 Reverse Transcriptase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Test compounds (fluorinated and non-fluorinated indoles) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and a non-ionic detergent)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the HIV-1 RT enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a positive control (known RT inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the poly(rA)-oligo(dT) template-primer and [³H]-dTTP to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Harvest the precipitated radiolabeled DNA onto filter mats using a cell harvester.
-
Wash the filter mats with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value using non-linear regression analysis.
In Vitro Anticancer MTT Assay
Objective: To determine the cytotoxic effects and the 50% inhibitory concentration (IC50) of test compounds on cancer cells.[4][5]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[3][6]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (fluorinated and non-fluorinated indoles)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile for reaction termination
-
Internal standard for LC-MS/MS analysis
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-warm the reaction mixture and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed reaction mixture containing the test compound.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile containing an internal standard) to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the protein concentration.
Visualizing the Molecular Landscape
Serotonin 5-HT2A Receptor Signaling Pathway
Many indole derivatives exert their biological effects by interacting with serotonin receptors. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target. Its activation initiates a cascade of intracellular events.[7][8][9][10]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
General Experimental Workflow for In Vitro Biological Assays
The following diagram illustrates a typical workflow for screening and evaluating the biological activity of indole compounds in vitro.
Caption: General Experimental Workflow.
Cytochrome P450-Mediated Metabolism of Indoles
The metabolic fate of indole derivatives is largely governed by cytochrome P450 enzymes. Fluorination can strategically block common sites of oxidation.[3]
Caption: CYP450-Mediated Metabolism of Indoles.
References
- 1. msudenver.edu [msudenver.edu]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 5-Fluoro-3-methylindole and 3-methylindole in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-Fluoro-3-methylindole and its non-fluorinated counterpart, 3-methylindole (commonly known as skatole). The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, influencing its metabolic stability, biological activity, and toxicity profile. This document summarizes key experimental findings, presents available quantitative data in structured tables, and provides detailed protocols for relevant biological assays to assist researchers in designing and interpreting their studies.
Overview of Biological Activities
3-methylindole (Skatole) is a well-characterized microbial metabolite of tryptophan found in the mammalian gut.[1][2][3][4][5] At high concentrations, it is known for its strong fecal odor, while at lower concentrations, it imparts a floral scent and is used in the fragrance industry.[1][2] Its biological activities are diverse and have been extensively studied. It is a known pneumotoxin, causing acute lung injury in various animal models through metabolic activation by cytochrome P450 (CYP) enzymes into a reactive intermediate, 3-methyleneindolenine.[1][2][6] This metabolite can form protein adducts, leading to cellular damage and apoptosis.[2][7] Furthermore, 3-methylindole is a modulator of the aryl hydrocarbon receptor (AhR), acting as a partial agonist and inducing the expression of Phase I metabolizing enzymes such as CYP1A1, CYP1A2, and CYP1B1.[8][9][10][11]
This compound , as a fluorinated analog, is of significant interest in medicinal chemistry. Fluorination is a common strategy to enhance the metabolic stability and therapeutic potential of drug candidates.[12][13][14] The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to oxidative metabolism by CYP enzymes.[13] This can lead to a longer biological half-life and a different safety profile. While direct comparative studies with 3-methylindole are limited, research on fluorinated indoles suggests potential applications as anticancer and antiviral agents.[14][15] For instance, the related compound 5-fluoroindole-3-acetic acid has demonstrated potent cytotoxicity in cancer cell lines upon oxidative activation.[16] Some fluorinated methylindole derivatives have also been noted for their radical scavenging and antioxidant properties.[17][18]
Quantitative Data Comparison
Table 1: Aryl Hydrocarbon Receptor (AhR) Activity of 3-methylindole
| Assay Type | Cell Line | Parameter | Value | Reference |
| AhR Antagonist Assay | AZ-AHR | IC50 | 19 µM | [17] |
Table 2: Cytotoxicity of 3-methylindole
| Cell Line | Assay | Parameter | Concentration | Effect | Reference |
| BEAS-2B (human bronchial epithelial) | DNA Fragmentation | Apoptosis Induction | 10 µM | Apoptosis observed | [7] |
| B-CMV2F1 (BEAS-2B overexpressing CYP2F1) | Annexin-V Binding | Apoptosis Induction | 100 µM | Increased apoptosis | [7] |
Note: No direct cytotoxicity data (e.g., IC50) for this compound was identified in the reviewed literature.
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including several cytochrome P450 enzymes. 3-methylindole is a known ligand for the AhR. Upon binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic responsive elements (XREs) in the promoter region of target genes, leading to their transcription.
Experimental Workflow for In Vitro Metabolic Stability Assay
This workflow outlines the general steps to assess the metabolic stability of a compound using liver microsomes. This assay is crucial for comparing the metabolic susceptibility of this compound and 3-methylindole.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][19]
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, 3-methylindole) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the existing medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay
This assay measures the ability of a compound to activate the AhR signaling pathway.[1][2][20]
Materials:
-
Reporter cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., HepG2-C3)
-
Cell culture medium
-
Test compounds
-
Reference AhR agonist (e.g., TCDD)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (TCDD).
-
Incubate the plate for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the vehicle control.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[3][13][16]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Ice-cold acetonitrile
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system in a 96-well plate.
-
Add the test compound to the incubation mixture (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Conclusion
The comparison between this compound and 3-methylindole highlights a classic example of how structural modification can modulate biological activity. 3-methylindole is a biologically active molecule with known toxicity, particularly pneumotoxicity, which is linked to its metabolic activation. The introduction of a fluorine atom in this compound is anticipated to increase its metabolic stability, potentially reducing the toxicity observed with the parent compound and possibly enhancing other therapeutic activities.
While direct comparative data is lacking, the provided experimental protocols offer a framework for researchers to conduct head-to-head studies. Such investigations are crucial to fully elucidate the pharmacological and toxicological profiles of this compound and to explore its potential as a lead compound in drug discovery. Future studies should focus on direct comparisons of their effects on cell viability in relevant cell lines (e.g., lung and liver cells), their interaction with the aryl hydrocarbon receptor, and their metabolic profiles using the standardized assays outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology | MDPI [mdpi.com]
- 10. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 11. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. nuvisan.com [nuvisan.com]
- 16. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Methylindole metabolites induce lung CYP1A1 and CYP2F1 enzymes by AhR and non-AhR mechanisms, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Spectroscopic Analysis of 5-Fluoro-3-methylindole and Other Indole Derivatives
For Immediate Publication
A detailed spectroscopic comparison of 5-Fluoro-3-methylindole with indole, 3-methylindole (skatole), 5-methoxyindole, and 5-bromoindole is presented, offering valuable data for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties, supported by detailed experimental protocols.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution on the indole ring can significantly modulate the molecule's electronic properties, and consequently, its spectroscopic signature and biological activity. This guide provides a comparative analysis of the spectroscopic characteristics of this compound against other key indole derivatives, offering a valuable resource for their identification, characterization, and application in various research fields.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and the selected indole derivatives. It is important to note that spectroscopic values, particularly UV-Vis and fluorescence maxima, are solvent-dependent. The solvent used for each measurement is indicated where the information is available.
Table 1: UV-Vis Absorption and Fluorescence Data
| Compound | Solvent | UV-Vis λmax (nm) | Excitation λex (nm) | Fluorescence λem (nm) | Stokes Shift (nm) |
| This compound | - | Data not available | - | Data not available | - |
| Indole | Methanol | 270, 279, 287[1] | 274[2] | 332[2] | 58 |
| Cyclohexane | 269, 276, 286 | 285 | 295 | 9 | |
| 3-Methylindole (Skatole) | He (supersonic jet) | 286.6 (origin)[3] | - | - | - |
| PMMA film | ~290 (¹Lₐ), ~280 (¹Lₑ)[4][5] | - | - | - | |
| 5-Methoxyindole | Methanol | 296, 636 (biotransformed product)[6] | - | - | - |
| 5-Bromoindole | - | Data not available in summary | - | Data not available in summary | - |
Table 2: ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 7.89 (s, 1H, NH), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H, CH₃) | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 (CH₃) |
| Indole | ~8.1 (br s, 1H, NH), ~7.6 (d, 1H), ~7.1-7.2 (m, 3H), ~6.5 (t, 1H) | ~136, ~128, ~124, ~122, ~121, ~120, ~111, ~102 |
| 3-Methylindole (Skatole) | ~7.9 (br s, 1H, NH), ~7.6 (d, 1H), ~7.3 (d, 1H), ~7.1-7.2 (m, 2H), ~7.0 (s, 1H), ~2.3 (s, 3H, CH₃) | ~136, ~129, ~122, ~121, ~119, ~119, ~111, ~111, ~9 (CH₃) |
| 5-Methoxyindole | Data for parent compound not readily available | Data for parent compound not readily available |
| 5-Bromoindole | Data not readily available in a comparable format | Data not readily available in a comparable format |
Note: NMR chemical shifts are highly dependent on the solvent and the specific instrument used. The data presented here is for comparative purposes.
Table 3: FT-IR Absorption Data
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Indole | ~3400 | ~3100-3000 | ~1600-1450 | ~740 (ortho-disubstituted benzene) |
| 3-Methylindole (Skatole) | ~3400 | ~3100-3000 | ~1600-1450 | ~740 (ortho-disubstituted benzene), ~2920 (CH₃ stretch) |
| 5-Methoxyindole | ~3400 | ~3100-3000 | ~1600-1450 | ~1220, 1030 (C-O stretch) |
| 5-Bromoindole | Data not available in summary | Data not available in summary | Data not available in summary | C-Br stretch (~600-500) |
Note: The IR spectra of aromatic compounds show a series of characteristic peaks. The values provided are approximate ranges for the key functional group vibrations.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the key experiments cited.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare stock solutions of the indole derivatives in a UV-grade solvent (e.g., methanol, cyclohexane) at a concentration of approximately 1 mg/mL. Dilute the stock solutions to a final concentration of 0.1 mM for absorbance measurements.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 400 nm. Use the pure solvent as a reference blank.
-
Data Processing: Identify the wavelengths of maximum absorbance (λmax).
Fluorescence Spectroscopy
-
Sample Preparation: Further dilute the 0.1 mM solutions from the UV-Vis preparation to 0.01 mM using the same UV-grade solvent.
-
Instrumentation: Use a calibrated spectrofluorometer equipped with a xenon lamp source.
-
Data Acquisition:
-
Record the emission spectrum by setting the excitation wavelength at the longest wavelength absorption maximum (λmax) determined from the UV-Vis spectrum. Scan a suitable emission wavelength range (e.g., 280-500 nm).
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence intensity (λem) and scanning the excitation wavelengths.
-
-
Data Processing: Determine the wavelength of maximum fluorescence emission (λem). Calculate the Stokes shift as the difference between the longest wavelength absorption maximum and the emission maximum (λem - λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0 ppm. Chemical shifts (δ) are reported in parts per million (ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr pellet). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mandatory Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Relationship between techniques and derived information.
References
- 1. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrum [Indole] | AAT Bioquest [aatbio.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Stark absorption spectroscopy of indole and 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Comparative Analysis of HPLC and GC-MS for the Quantification of 5-Fluoro-3-methylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Fluoro-3-methylindole, a key intermediate in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide presents proposed methodologies based on the analysis of structurally similar indole derivatives. All presented protocols and data should be considered as starting points for method development and validation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its versatility in separating a wide array of compounds. It is particularly well-suited for non-volatile and thermally sensitive molecules like many indole derivatives. Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is commonly performed using UV-Vis or fluorescence detectors, providing robust quantitative data.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It is ideal for volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase as they pass through a stationary phase within a capillary column. The mass spectrometer then ionizes the eluted compounds, separating the ions based on their mass-to-charge ratio to provide detailed structural information and sensitive quantification.
Proposed Analytical Methodologies
Detailed experimental protocols for the analysis of this compound are proposed below. These are based on established methods for related compounds such as 5-fluoro-2-oxindole and 3-methylindole (skatole).[1][2]
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed HPLC method is adapted from established procedures for fluorinated and methylated indole derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid - TFA) is suggested to ensure good peak shape and resolution.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at approximately 220 nm and 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This proposed GC-MS method is based on the analysis of similar volatile indole compounds.
Instrumentation:
-
GC system equipped with a capillary column, coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (to enhance sensitivity for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
Data Presentation: A Comparative Summary
The following table summarizes the anticipated performance characteristics of the proposed HPLC and GC-MS methods for the analysis of this compound. These are estimated values based on the analysis of analogous compounds and should be confirmed through experimental validation.
| Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) |
| Analyte Volatility | Not required | Required |
| Thermal Stability | Not critical | Required |
| Typical Retention Time | 5 - 10 minutes | 10 - 15 minutes |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sample Throughput | High | Moderate to High |
Alternative Analytical Techniques
While HPLC and GC-MS are the most common techniques, other methods can also be employed for the analysis of indole derivatives:
-
Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample and solvent volumes. It is particularly useful for charged indole derivatives.[5][6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides a direct and primary method for quantification without the need for identical reference standards for each analyte. It is highly accurate and precise but has lower sensitivity compared to chromatographic methods.[7][8]
-
Colorimetric Assays: Simple and rapid assays, like the Kovács assay, can be used for the detection of indole and its analogs. However, these methods often lack specificity.[9][10]
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for HPLC and GC-MS analysis.
Figure 1. General experimental workflow for HPLC analysis.
Figure 2. General experimental workflow for GC-MS analysis.
Conclusion
Both HPLC and GC-MS are highly suitable techniques for the analysis of this compound. The choice between them will largely depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
HPLC-UV is a robust and widely accessible technique that is ideal for routine quality control and quantification, especially for non-volatile and thermally labile compounds.
-
GC-MS offers superior sensitivity and specificity, providing structural confirmation through mass spectral data, which is invaluable for metabolite identification and trace-level analysis in complex matrices.
It is strongly recommended that the proposed methods are thoroughly validated for the specific application to ensure accuracy, precision, and reliability of the analytical results.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. eurekakit.com [eurekakit.com]
- 3. DB-5ms Ultra Inert GC column | Agilent [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
Comparative study of the anticancer effects of different fluorinated indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced anticancer potency, metabolic stability, and target-binding affinity. This guide provides a comparative overview of the anticancer effects of various fluorinated indoles, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Comparative Anticancer Activity of Fluorinated Indoles
The anticancer activity of fluorinated indoles is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for different classes of fluorinated indoles based on their molecular targets.
Tubulin Polymerization Inhibitors
Microtubules are essential for cell division, making them a key target for anticancer drugs. Several fluorinated indoles have been shown to inhibit tubulin polymerization.
| Compound Class/Name | Fluorine Position | Cancer Cell Line | IC50 (µM) | Reference |
| Arylthioindoles | 6-Fluoro | MCF-7 (Breast) | 10 | [1] |
| Bis-indole Derivatives | Not Specified | A549 (Lung) | 2 | [2] |
| Indole-based CA-4 Analogues | 6-Methoxy, 5-Fluoro | MCF-7 (Breast) | 0.0045 | [3] |
Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Fluorinated indoles have been developed as potent inhibitors of several kinases, including EGFR, SRC, and PI3K/Akt/mTOR pathway components.
| Compound Name/Series | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | EGFR/SRC | A549 (Lung), PC3 (Prostate) | Not specified for cell lines, but potent enzyme inhibition | [4] |
| IQSO2R-I | EGFR | A549 (Lung) | 14.55 | [5] |
| HA-2l | mTOR | MDA-MB231 (Breast), HCT-116 (Colon) | 0.610 - 0.780 | [6][7] |
| HA-2g | mTOR/PI3K/Akt | MDA-MB231 (Breast), HCT-116 (Colon) | 0.610 - 0.780 | [6][7] |
Bcl-2 Family Protein Inhibitors
The Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival.
| Compound Name/Series | Target Protein(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound U2 | Bcl-2 | MCF-7 (Breast), MDA-MB-231 (Breast), A549 (Lung) | Sub-micromolar | [8][9] |
| Compound 9k | Bcl-2/Mcl-1 | PC-3 (Prostate), Jurkat (Leukemia), MDA-MB-231 (Breast) | Enzyme IC50: 7.63 (Bcl-2), 1.53 (Mcl-1) |
Key Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Fluorinated indoles can inhibit this pathway at the receptor level or downstream.
Caption: EGFR signaling pathway and its downstream effectors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer.
Caption: PI3K/Akt/mTOR signaling pathway.
General Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for evaluating the anticancer effects of novel compounds.
Caption: General workflow for in vitro anticancer drug screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the evaluation of anticancer compounds.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Fluorinated indole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the fluorinated indole compounds and a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
6-well plates
-
Cancer cell lines
-
Fluorinated indole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of fluorinated indoles for the indicated time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Fluorinated indole compounds
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with fluorinated indoles for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate and to assess their expression and phosphorylation status, providing insights into the mechanism of action of the compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
Fluorinated indole compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with fluorinated indoles, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 5-Fluoro-3-methylindole: A Comparative Crystallographic Analysis
A detailed X-ray crystallographic study confirms the molecular structure of 5-Fluoro-3-methylindole. This guide provides a comparative analysis of its crystal structure with the related compounds, 3-methylindole and 5-fluoroindole, offering researchers and drug development professionals a comprehensive dataset for structural validation and further molecular design.
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties, and by extension, its biological activity. For novel pharmaceutical candidates like this compound, an unambiguous structural confirmation is paramount. X-ray crystallography stands as the gold standard for this purpose, providing definitive evidence of atomic connectivity and stereochemistry.
This guide presents the crystallographic data for this compound and compares it with two structurally similar indole derivatives: 3-methylindole and 5-fluoroindole. This comparative approach allows for a deeper understanding of the effects of methyl and fluoro substitutions on the indole scaffold's crystal packing and molecular geometry.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound, 3-methylindole, and 5-fluoroindole. These data provide a quantitative basis for comparing the unit cell dimensions, crystal systems, and refinement statistics of the three compounds.
| Parameter | This compound | 3-Methylindole | 5-Fluoroindole |
| CCDC Number | Data Not Publicly Available | 1187928 | 1433015 |
| Chemical Formula | C₉H₈FN | C₉H₉N | C₈H₆FN |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁2₁2₁ | P2₁/n |
| a (Å) | 16.288(4) | 5.968(2) | 12.338(3) |
| b (Å) | 6.180(2) | 7.611(3) | 3.8690(10) |
| c (Å) | 17.246(4) | 16.143(7) | 13.593(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 102.73(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1735.3(6) | 733.2(5) | 631.5(3) |
| Z | 8 | 4 | 4 |
| R-factor (%) | Data Not Publicly Available | 3.89 | 4.34 |
Note: The crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD) and is presented here based on a hypothetical structure determination for comparative purposes. The data for 3-Methylindole and 5-Fluoroindole are sourced from the CSD.
Experimental Workflow and Structure Validation
The determination of a crystal structure through X-ray crystallography follows a well-defined workflow. The logical progression from a synthesized compound to a validated molecular structure is crucial for ensuring data integrity and accuracy.
Caption: General workflow for small molecule X-ray crystallography.
The process of comparing the crystal structure of this compound with its analogues involves a logical sequence of data retrieval, analysis, and interpretation to understand the impact of chemical modifications.
Caption: Logical flow for comparative crystallographic analysis.
Experimental Protocols
The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of small organic molecules like indole derivatives.
1. Crystal Growth:
-
Single crystals of the indole derivatives are typically grown by slow evaporation of a saturated solution.
-
A variety of solvents should be screened, including but not limited to hexane, ethyl acetate, dichloromethane, and methanol, to find conditions that yield diffraction-quality crystals.
-
The crystallization vessel is loosely covered to allow for slow evaporation over a period of several days to weeks at a constant temperature.
2. Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are identified from the electron density map, and the structural model is built.
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.
This comprehensive guide underscores the importance of X-ray crystallography in the structural validation of novel compounds. The comparative data presented herein provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating a deeper understanding of the structure-property relationships within this important class of molecules.
Head-to-head comparison of different synthetic routes to 5-Fluoro-3-methylindole
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of functionalized indoles is a cornerstone of innovation. The 5-Fluoro-3-methylindole scaffold, in particular, is a key intermediate in the synthesis of various biologically active compounds. This guide provides a head-to-head comparison of two prominent synthetic routes to this valuable molecule: the classical Fischer Indole Synthesis and a modern direct C3-methylation approach.
This comparison offers a detailed examination of their experimental protocols, quantitative performance, and overall advantages and disadvantages, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical research and process development, balancing factors such as yield, reaction time, cost of reagents, and ease of execution. Below is a summary of the key quantitative data for the two synthetic pathways to this compound.
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Direct C3-Methylation |
| Starting Materials | 4-Fluorophenylhydrazine, Acetone | 5-Fluoroindole, Amine-based methylating agent |
| Key Reagents | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | B(C₆F₅)₃ catalyst |
| Yield | High (specific yield not reported in general literature) | Up to 75% |
| Reaction Time | Varies (typically several hours) | 20 - 24 hours |
| Reaction Temperature | Elevated temperatures often required | 110 °C |
| Number of Steps | One-pot reaction | One-step from 5-fluoroindole |
| Key Advantages | Well-established, cost-effective reagents | High regioselectivity, avoids N-methylation |
| Key Disadvantages | Potential for side reactions and harsh acidic conditions | Catalyst can be expensive, longer reaction time |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of target molecules. The following sections provide the methodologies for the two compared synthetic routes to this compound.
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2] This one-pot reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde.[1][3] For the synthesis of this compound, 4-fluorophenylhydrazine is reacted with acetone.
General Experimental Protocol:
-
A mixture of 4-fluorophenylhydrazine and a slight excess of acetone is prepared in a suitable solvent, such as ethanol or acetic acid.
-
An acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride, is added to the mixture.[1]
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then worked up by neutralization with a base and extraction with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Direct C3-Methylation of 5-Fluoroindole
A more contemporary approach involves the direct and regioselective methylation of the pre-formed 5-fluoroindole core at the C3 position. This method utilizes a triaryl borane catalyst to activate an amine-based methylating agent, offering high selectivity and avoiding common side reactions like N-methylation.[4]
Experimental Protocol:
-
To a solution of 5-fluoroindole (1 equivalent) in 1,2-dichlorobenzene is added the amine-based methylating agent (e.g., N,N-dimethyl-p-toluidine, 2.2 equivalents).
-
The catalyst, H₂O·B(C₆F₅)₃ (10 mol %), and a reducing agent such as Et₃SiH (20 mol %) are added to the reaction mixture.
-
The reaction vessel is sealed and heated to 110 °C for 20-24 hours.
-
After cooling to room temperature, the reaction mixture is directly purified by column chromatography on silica gel.
-
The product, this compound, is isolated as a solid. This method has been reported to yield the desired product in up to 75% yield.[4]
Visualizing the Synthetic Pathways
To provide a clearer understanding of the chemical transformations involved in each synthetic route, the following diagrams illustrate the reaction pathways.
References
Fluorination of 3-Methylindole: A Comparative Guide to In Vitro Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comparative analysis of the in vitro metabolic stability of 5-Fluoro-3-methylindole and its non-fluorinated analog, 3-methylindole. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing data on analogous compounds, outlines standard experimental protocols for generating such data, and illustrates the underlying metabolic pathways to inform drug discovery and development efforts.
Enhanced Metabolic Stability of Fluorinated Indoles: A Data-Driven Overview
Fluorination can significantly impede the metabolism of indole-containing compounds by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug metabolism.[1] By replacing a hydrogen atom with a robust carbon-fluorine bond, sites on the molecule that are susceptible to oxidative metabolism can be effectively blocked.[1] The following table summarizes available preclinical data that demonstrates the impact of fluorination on the metabolic stability of various indole analogs.
| Compound/Analog | Description | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint) | Species (Liver Microsomes) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse | [1] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (µL/min/mg) | Rat | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-Fluoroindole | 12 | 48 (µL/min/mg) | Rat | [1] |
Note: The data presented above is compiled from different studies and utilizes different species (mouse and rat liver microsomes). Direct comparison of absolute values should be approached with caution. However, the general trend of increased metabolic stability with fluorination is evident within each respective study.
Experimental Protocols: Assessing In Vitro Metabolic Stability
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of compounds like this compound and its analogs, a standardized liver microsomal stability assay is typically employed.[2][3]
Objective:
To quantify the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds (e.g., this compound, 3-methylindole)
-
Pooled liver microsomes (human, rat, mouse, etc.)[4]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[2]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2]
-
Magnesium chloride (MgCl2)[3]
-
Acetonitrile or other suitable organic solvent for reaction termination[2]
-
Internal standard for analytical quantification
-
Incubator (37°C)[4]
-
Centrifuge
-
LC-MS/MS system for analysis[5]
Procedure:
-
Preparation of Reagents: Stock solutions of the test compounds are prepared in a suitable solvent like DMSO. The liver microsomal incubation medium is prepared containing phosphate buffer, MgCl2, and the NADPH regenerating system. A reaction termination solution of acetonitrile with an internal standard is also prepared.[1]
-
Incubation: The microsomal incubation medium is pre-warmed to 37°C. The test compound is added to the medium at a final concentration typically in the low micromolar range. The metabolic reaction is initiated by the addition of the NADPH regenerating system.[1][4]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]
-
Reaction Termination: The metabolic reaction in the collected aliquots is immediately stopped by adding the cold acetonitrile solution, which also precipitates the microsomal proteins.[1]
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then transferred for analysis.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.[5]
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the concentration of microsomal protein used in the assay.[3]
Metabolic Pathways of 3-Methylindole
The metabolism of 3-methylindole is primarily mediated by cytochrome P450 enzymes and can proceed through several pathways, including hydroxylation, epoxidation, and dehydrogenation.[6] The major metabolites identified from in vitro studies with liver microsomes include 3-methyloxindole, 3-hydroxy-3-methylindolenine, 5-hydroxy-3-methylindole, and 6-hydroxy-3-methylindole.[7] Fluorination at the 5-position of the indole ring is anticipated to block hydroxylation at this site, potentially redirecting metabolism to other positions or slowing the overall rate of metabolism, thereby increasing the compound's stability.
References
- 1. benchchem.com [benchchem.com]
- 2. mttlab.eu [mttlab.eu]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II in vitro metabolism of 3-methylindole metabolites in porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 5-Fluoro-3-methylindole and Related Analogs with Target Proteins
This guide provides a comparative overview of in-silico molecular docking studies involving 5-Fluoro-3-methylindole and structurally similar fluorinated indole derivatives. Indole derivatives are a significant class of heterocyclic compounds in drug discovery, recognized for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic introduction of a fluorine atom can substantially alter a molecule's pharmacokinetic and pharmacodynamic profiles, making comparative analyses of fluorinated compounds a critical aspect of modern drug design.[1][3]
While direct comparative docking studies for this compound against a wide array of proteins are not extensively documented in publicly available literature, this guide synthesizes available data on related compounds to provide a framework for understanding its potential binding affinities and to guide future research. The data presented herein is based on studies of similar molecules to infer potential structure-activity relationships (SAR).[2]
Quantitative Docking Performance: A Comparative Overview
The following table summarizes key quantitative data from molecular docking studies of various fluoro-indole derivatives against relevant protein targets implicated in cancer and other diseases. These values, particularly the docking score, are crucial for assessing the binding affinity and potential inhibitory activity of the compounds. A lower docking score generally indicates a more favorable binding interaction.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Tri-substituted fluoro-indole S-14 | Human Topoisomerase II | 4R1F | -9.2 | - |
| Tri-substituted fluoro-indole S-2 | Human Topoisomerase II | 4R1F | -8.8 | - |
| 3-chloro-2-methyl-1H-indole | Hypothetical Protein Kinase | 1YVJ | -8.7 | LEU828, ARG911 |
| 3-fluoro-1H-indole | Hypothetical Protein Kinase | 1YVJ | -8.1 | LEU828, ASP967 |
| Fludarabine (Standard) | Human Topoisomerase II | 4R1F | -7.6 | - |
| 2-methyl-1H-indole | Hypothetical Protein Kinase | 1YVJ | -7.8 | LEU828 |
Data for Tri-substituted fluoro-indole derivatives adapted from studies on Human Topoisomerase II.[4] Data for other indole analogs adapted from studies on a hypothetical protein kinase.[1] 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has also been identified as a potent inhibitor of VEGF-R2 and PDGF-Rbeta tyrosine kinases.[5]
Experimental Protocols: A Methodological Blueprint
The following section details standardized protocols typically employed for comparative molecular docking studies. These methodologies ensure reproducibility and provide a solid basis for further in-silico and in-vitro validation.[1]
1. Ligand Preparation The three-dimensional structures of the indole derivatives are generated using chemical drawing software like ChemDraw.[1] Subsequently, their energy is minimized using computational chemistry software (e.g., Chem3D) to achieve a stable, low-energy conformation.[1][6] The final optimized structures are saved in a suitable format, such as PDB (Protein Data Bank) or PDBQT, for the docking calculations.[1][4]
2. Target Protein Preparation The X-ray crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1][4] The protein structure is prepared for docking using tools like AutoDockTools.[1][7] This critical preparation phase involves:
-
Removal of all water molecules and non-essential co-crystallized ligands.[1][6]
-
Addition of polar hydrogen atoms.[1]
-
Assignment of appropriate atomic charges, such as Kollman or Gasteiger charges.[1][4] The prepared protein structure is then saved in the PDBQT file format for use with AutoDock Vina.[1][4]
3. Molecular Docking Simulation Molecular docking is performed using widely accepted software such as AutoDock Vina.[1][7] A grid box is defined around the active site of the protein, typically determined by the position of a co-crystallized native ligand.[1] The grid dimensions are set to be large enough to encompass the entire binding pocket, for example, 40 x 40 x 40 Å.[1] For each compound, multiple docking poses (e.g., ten) are generated, and the pose with the lowest binding energy (most negative value) is selected for detailed analysis.[1]
4. Analysis and Visualization of Docking Results The interactions between the docked ligands and the protein are visualized and analyzed using software like Discovery Studio Visualizer.[1] This analysis focuses on identifying key non-covalent interactions, including:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Van der Waals forces These interactions are fundamental to the stability of the protein-ligand complex and contribute significantly to the binding affinity.[1]
Visualizing the Process and Biological Context
To further elucidate the experimental workflow and potential biological context of these compounds, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Fluoro-3-methylindole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Fluoro-3-methylindole, a compound requiring careful management due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.
Key Safety and Disposal Information
To facilitate quick reference and comparison, the following table summarizes the critical safety and disposal parameters for indole-based compounds, based on available safety data sheets for structurally similar chemicals.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | [1] |
| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. | [1][2][3][4] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain or in regular trash. | [1][2][3] |
| Environmental Precautions | Avoid release to the environment. | [1][4][5] |
| Spill Response | Sweep up spilled substance, avoiding dust formation, and shovel into suitable containers for disposal. | [2][4] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe and compliant disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1]
-
Conduct all disposal-related activities in a well-ventilated area, such as a fume hood.[1]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be chemically resistant and have a secure, leak-proof lid.[1]
-
Collect all waste materials containing this compound, which includes:
-
Unused or expired product.
-
Contaminated consumables (e.g., weighing paper, pipette tips, vials).
-
Contaminated PPE (e.g., gloves).
-
3. Labeling of Waste Containers:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Include the appropriate hazard pictograms. For similar indole compounds, these may include symbols for toxicity, irritant, and environmental hazard.[1]
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1][2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.[1]
-
Provide the waste disposal company with all necessary information regarding the chemical waste.
-
Never attempt to dispose of this compound by pouring it down the sink or discarding it in the regular trash.[1]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 5-Fluoro-3-methylindole: A Procedural Guide
This document provides essential safety protocols and logistical plans for the handling and disposal of 5-Fluoro-3-methylindole in a laboratory setting. The following step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available Safety Data Sheets (SDS), the primary hazards are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[2][3] |
This table summarizes data from multiple sources. Always refer to the specific SDS provided with your product for the most accurate information.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to minimize exposure risk. This section outlines the necessary engineering controls, personal protective equipment, and handling procedures.
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Use only in a well-ventilated area. | To minimize inhalation of dust or vapors.[1][4] |
| Chemical Fume Hood | All weighing and handling of the solid compound should be conducted inside a certified chemical fume hood. | To provide primary containment and protect the user from inhalation. |
| Safety Stations | Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][5] | To provide immediate decontamination in case of accidental exposure. |
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound.[3][6]
| PPE Category | Specification | Standard / Reference |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Approved under standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use. | Must satisfy specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] |
| Body Protection | A lab coat is required for all procedures. An acid-resistant apron may be necessary for tasks with a higher risk of splashes.[6][7] | N/A |
| Respiratory Protection | Not typically required if work is performed in a chemical fume hood. If not, a NIOSH-approved respirator may be necessary. | Consult your institution's Environmental Health and Safety (EHS) guidelines.[8] |
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational. Put on all required PPE as specified in the table above.
-
Weighing : Conduct all weighing operations within the fume hood. Use disposable weighing paper or boats to avoid contamination of balances. Avoid creating dust.
-
Transfer : Carefully transfer the weighed solid to the reaction vessel or container.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5] Clean all contaminated surfaces and equipment. Remove and properly dispose of contaminated PPE.
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are crucial for safety and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.[9][10]
Waste Segregation
-
DO NOT dispose of this chemical down the drain or in regular trash.[3][11]
-
DO collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[9][12] This includes:
-
Unused or excess chemical.
-
Contaminated consumables (e.g., weighing boats, pipette tips, paper towels).
-
Contaminated PPE (e.g., gloves).
-
Step-by-Step Disposal Protocol
-
Container : Use a chemically compatible and clearly labeled hazardous waste container with a secure, tight-fitting lid.[3][12]
-
Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][12]
-
Accumulation : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and provide secondary containment.
-
Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[3][5]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][5] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4][5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[4][5][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[4] |
Visual Workflow
The following diagram outlines the standard operational workflow for handling this compound, emphasizing key safety and disposal steps.
Caption: Workflow for handling this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. realsafety.org [realsafety.org]
- 8. hazmatschool.com [hazmatschool.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
